TCTU
Description
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Properties
IUPAC Name |
[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN5O.BF4/c1-14(2)11(15(3)4)16-9-6-5-8(12)7-10(9)17(18)13-16;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUJGKYJYAQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(C=C(C=C2)Cl)[N+](=N1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClF4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330641-16-2 | |
| Record name | TCTU | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330641-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
What is the mechanism of action for TCTU coupling reagent?
An In-depth Technical Guide to TCTU Coupling Reagent
Introduction
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430), commonly abbreviated as this compound, is a highly efficient uronium salt-based coupling reagent widely utilized in organic chemistry, particularly for the synthesis of peptides.[1][2] As a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, this compound facilitates the formation of amide bonds between amino acids or other carboxylic acids and amines.[1][3] It is recognized for its rapid reaction kinetics, high coupling efficiency, and a remarkable ability to suppress racemization, a critical factor for maintaining the stereochemical integrity and biological activity of the final peptide product.[1] This guide provides a comprehensive overview of this compound's mechanism of action, comparative performance data, and detailed experimental protocols for its application.
Chemical and Physical Properties
This compound is an off-white to white crystalline powder, a characteristic indicative of its high purity.[2] Its structure features a tetramethyluronium cation, a 6-chlorobenzotriazole (6-Cl-HOBt) leaving group, and a tetrafluoroborate counter-anion.[2] This composition contributes to its stability and high reactivity as a coupling agent.[2]
| Property | Value |
| CAS Number | 330641-16-2[2] |
| Molecular Formula | C11H15BClF4N5O[2][3] |
| Molecular Weight | 355.53 g/mol [2][3] |
| Appearance | Off-white to white crystalline powder[2][3] |
| Melting Point | 201-205 °C[2] |
| Purity (Typical) | ≥98.0%[2][3] |
| Synonym | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate[1] |
Core Mechanism of Action
The primary function of this compound is to activate the carboxyl group of a carboxylic acid (such as an N-protected amino acid), transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This process occurs in two main steps in the presence of a tertiary base (e.g., Diisopropylethylamine, DIPEA).
-
Activation Step: The carboxyl group of the N-protected amino acid reacts with this compound. The 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety is an excellent leaving group. This reaction forms a highly reactive O-(6-chlorobenzotriazol-1-yl) active ester intermediate and releases tetramethylurea as a byproduct.
-
Coupling Step: The free amine group of a second amino acid (or the N-terminus of a growing peptide chain) performs a nucleophilic attack on the carbonyl carbon of the active ester. This results in the formation of a stable amide (peptide) bond and the release of the 6-Cl-HOBt leaving group.
The use of the 6-chlorobenzotriazole group enhances the reactivity compared to reagents based on the standard 1-hydroxybenzotriazole (B26582) (HOBt).[4]
Comparative Analysis with Other Reagents
This compound belongs to the uronium/aminium salt family of coupling reagents. Its performance, particularly regarding reaction speed and suppression of racemization, is often compared to other common reagents. The key differentiator among these reagents is often the leaving group incorporated into their structure (e.g., HOBt, HOAt, 6-Cl-HOBt).
| Reagent | Full Name | Leaving Group | Key Characteristics |
| This compound | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | 6-Cl-HOBt | Very efficient, suppresses racemization, analogous to HCTU.[1][5] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt | Similar reactivity to this compound; differs only by the counter-ion (PF₆⁻ vs BF₄⁻).[5] Known to improve rates for difficult couplings.[6] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | A classic and widely used reagent; efficient with low racemization when HOBt is added.[7] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt | Considered one of the most efficient coupling reagents due to the anchimeric assistance of the pyridine (B92270) nitrogen in the HOAt group, leading to faster reactions and less epimerization.[4][7] |
| TSTU | O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | HOSu | Forms N-succinimidyl active esters; particularly useful for coupling in aqueous solutions and for conjugating biomolecules.[7][8][9] |
| TOTU | O-[Cyano(ethoxycarbonyl)methyleneamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate | OxymaPure® | Non-explosive alternative to benzotriazole-based reagents, generating water-soluble byproducts that simplify purification.[10] |
Note: While often referred to as uronium salts, reagents like HBTU and HATU have been shown to exist as guanidinium (B1211019) (aminium) isomers in their solid state and in solution, which can lead to a side reaction known as guanidinylation of the free N-terminal amine if used in excess.[4][7]
Experimental Protocol: this compound in Solid-Phase Peptide Synthesis (SPPS)
This section provides a generalized protocol for a standard coupling cycle on an automated peptide synthesizer or for manual synthesis using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acid (4-5 equivalents)
-
This compound (4-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents)
-
Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Deprotection solution: 20% Piperidine (B6355638) in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. Drain and repeat once.
-
This exposes the free amine on the resin or the growing peptide chain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.
-
Add this compound to the amino acid solution.
-
Add DIPEA. The solution may change color (e.g., to yellow), indicating activation.
-
Allow the activation to proceed for 1-5 minutes.
-
-
Coupling:
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. Coupling times may be extended for sterically hindered amino acids.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a suitable cleavage cocktail (e.g., Trifluoroacetic acid-based).
This compound is a robust and highly effective coupling reagent that plays a vital role in modern peptide synthesis.[1] Its mechanism, centered on the rapid formation of a 6-Cl-HOBt active ester, ensures efficient amide bond formation while critically suppressing racemization.[1] Its compatibility with automated synthesis protocols further enhances its utility, allowing for the rapid and reliable assembly of complex peptide sequences.[1] For researchers and drug development professionals, this compound offers a compelling balance of high reactivity, stereochemical safety, and versatility, making it an invaluable tool in the synthesis of high-purity peptides for therapeutic and research applications.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. HCTU - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
TCTU: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and applications of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU), a highly efficient coupling reagent in peptide synthesis and organic chemistry.
Introduction
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known by the acronym this compound, is a uronium salt-based coupling reagent widely utilized in the fields of peptide chemistry and organic synthesis.[1][2][3] Its efficacy in promoting amide bond formation, coupled with its ability to suppress racemization, has established it as a valuable tool for researchers, scientists, and professionals in drug development.[3][4] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and practical applications of this compound, including experimental protocols and mechanistic insights.
Chemical Structure and Identification
This compound is characterized by a central uronium cation and a tetrafluoroborate anion. The cation features a tetramethyl-substituted urea (B33335) derivative linked to a 6-chlorobenzotriazole moiety. This specific structural arrangement is crucial for its high reactivity as a coupling agent.[2]
Systematic Name: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Common Synonyms: 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate, N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate[5]
Molecular Formula: C₁₁H₁₅BClF₄N₅O[1][5]
Molecular Weight: 355.53 g/mol [1][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 201-205 °C | [2][6] |
| Purity | ≥98.0% (HPLC) | [1][2] |
| Solubility | Soluble in DMF (10%) | [6] |
| Storage Conditions | Store in a cool and dry place (2-8 °C) | [1] |
Mechanism of Action in Peptide Coupling
This compound facilitates the formation of an amide bond between a carboxylic acid and an amine through a two-step mechanism. This process is central to its function in solid-phase peptide synthesis (SPPS).
-
Activation of the Carboxylic Acid: this compound reacts with the carboxyl group of an N-protected amino acid. In this step, the uronium moiety of this compound acts as a leaving group, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Amine: The free amino group of the second amino acid (or the growing peptide chain) attacks the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the desired peptide bond and the release of a tetramethylurea byproduct. The 6-chlorobenzotriazole portion of this compound helps to minimize side reactions, such as racemization.[3]
The following diagram illustrates the general workflow of this compound-mediated peptide coupling:
Caption: General workflow of this compound as a coupling reagent in peptide synthesis.
Experimental Protocols
General Protocol for this compound-Mediated Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the specific amino acids being coupled.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Appropriate resin for SPPS (e.g., Rink Amide resin)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation and re-test.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Inhalation: Avoid inhaling dust. Use in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective and versatile coupling reagent for amide bond formation, particularly in the context of peptide synthesis. Its ability to promote rapid and efficient coupling with minimal racemization makes it a valuable asset for researchers in academia and industry. This guide has provided a comprehensive overview of its chemical structure, properties, mechanism of action, and practical application, serving as a valuable resource for its safe and effective use in the laboratory.
References
An In-depth Technical Guide to the TCTU Coupling Reagent
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of success. An ideal reagent must facilitate efficient amide bond formation, minimize racemization, and be compatible with modern synthetic methodologies. This technical guide provides a comprehensive overview of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TCTU, a highly effective uronium salt-based coupling reagent.
Full Name: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate.[1]
Synonyms: 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate, N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate.
Core Concepts and Mechanism of Action
This compound belongs to the family of uronium/aminium salt-based coupling reagents, which are renowned for their high efficiency and rapid reaction kinetics in peptide synthesis.[1] Structurally, this compound is an analog of the widely used HBTU and TBTU reagents. The key distinction and advantage of this compound lies in the incorporation of a 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the reagent, leading to faster and more efficient coupling, particularly in the synthesis of challenging or sterically hindered peptide sequences.
The primary function of this compound is to activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amino group of another amino acid or the growing peptide chain. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a 6-Cl-HOBt active ester. This active ester is the key intermediate that undergoes aminolysis to form the desired peptide bond with a high degree of efficiency and minimal risk of racemization. The byproducts of the reaction, tetramethylurea and 6-chloro-1-hydroxybenzotriazole, are generally soluble in the solvents used for solid-phase peptide synthesis (SPPS), facilitating their removal during the washing steps.
Quantitative Data and Performance Comparison
The efficacy of a coupling reagent is best assessed through comparative studies that evaluate yield, purity, and the extent of racemization. While extensive head-to-head comparisons involving this compound are not as numerous as for its hexafluorophosphate (B91526) counterpart, HCTU, the available data and its known chemical properties allow for a robust evaluation. This compound and HCTU are generally considered to have very similar reactivity profiles.
In a comparative study on the synthesis of the acyl carrier protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂), a sequence known to be challenging, this compound demonstrated a high yield.[2]
| Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) |
| This compound | 87 | High | Low |
| HATU | High | High | Very Low |
| HCTU | High | High | Low |
| HBTU/TBTU | Lower | Moderate | Moderate |
| PyBOP | Moderate | Moderate | Moderate |
Note: This table is a synthesis of data from multiple sources for comparative purposes. "High," "Moderate," and "Low" are qualitative descriptors based on typical performance in challenging syntheses. The specific yield for this compound is from a study on the synthesis of ACP(65-74).[2]
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in manual and automated solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu strategy.
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a single coupling cycle on a resin support.
-
Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling with this compound:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/TCTU solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.
-
To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Automated Solid-Phase Peptide Synthesis
This compound is well-suited for use in automated peptide synthesizers.[3] The general principles of the manual protocol apply, with the synthesizer performing the sequential addition of reagents and washing steps. Stock solutions of the Fmoc-amino acids, this compound, and DIPEA in DMF are typically prepared and loaded onto the synthesizer. The instrument is then programmed to deliver the appropriate volumes of each reagent for the deprotection, activation, and coupling steps.
Conclusion
This compound stands as a highly efficient and reliable coupling reagent for modern peptide synthesis. Its enhanced reactivity, derived from the 6-chlorobenzotriazole moiety, makes it particularly valuable for the synthesis of complex peptides and for accelerating overall synthesis times. By understanding its mechanism of action and employing optimized protocols, researchers can leverage the power of this compound to achieve high yields of pure peptides, thereby advancing research and development in the fields of chemistry, biology, and medicine.
References
An In-depth Technical Guide to TCTU Reagent (CAS Number: 330641-16-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCTU, or O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, is a highly efficient aminium-based coupling reagent integral to modern peptide synthesis and other areas of organic chemistry.[1][2] With the CAS number 330641-16-2, this compound is particularly valued for its rapid reaction times, high coupling efficiency, and its remarkable ability to suppress racemization during the formation of amide bonds.[1] These characteristics make it an invaluable tool in both manual and automated solid-phase peptide synthesis (SPPS), facilitating the production of high-purity peptides for research and pharmaceutical development.[2] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and comparative performance data.
Chemical and Physical Properties
This compound is an off-white to white crystalline powder with a molecular formula of C₁₁H₁₅BClF₄N₅O and a molecular weight of 355.53 g/mol .[3] It is known for its stability under typical storage conditions and good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 330641-16-2 | [2] |
| Molecular Formula | C₁₁H₁₅BClF₄N₅O | [3] |
| Molecular Weight | 355.53 g/mol | [3] |
| Appearance | Off-white to white crystalline powder | [2] |
| Purity | ≥ 99% (HPLC) | [4] |
| Melting Point | 201-205 °C | [2] |
| Synonyms | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate | [3] |
Mechanism of Action
This compound belongs to the family of uronium/aminium salt coupling reagents. Its efficacy stems from its ability to rapidly convert a carboxylic acid into a highly reactive active ester, which is then susceptible to nucleophilic attack by an amine to form a stable amide bond.
The generally accepted mechanism involves the following steps:
-
Activation of the Carboxylic Acid: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of the this compound, leading to the formation of a reactive O-(6-chlorobenzotriazol-1-yl) ester.
-
Nucleophilic Attack: The amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the active ester.
-
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases the 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) byproduct.
References
TCTU: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TCTU, is a highly efficient coupling reagent widely utilized in peptide synthesis and other areas of organic chemistry. Its primary function is to facilitate the formation of amide bonds by activating carboxylic acids for reaction with amines. While effective, the safe handling of this compound and similar uronium-based coupling reagents is paramount due to their potential reactivity and associated health hazards.
This technical guide provides an in-depth overview of the safety and handling precautions for this compound. It includes a summary of its chemical and physical properties, available toxicological data, and detailed experimental protocols for assessing its potential hazards. This document is intended to serve as a comprehensive resource for laboratory personnel to ensure the safe and effective use of this reagent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BClF₄N₅O | [1][2][3] |
| Molecular Weight | 355.53 g/mol | [1][2][3] |
| CAS Number | 330641-16-2 | [1][2][3] |
| Melting Point | >185 °C | [4] |
| Purity | ≥98% (HPLC) | [2][3] |
| Storage Temperature | 2-8°C | [2][4] |
Toxicological Data and Hazard Assessment
The toxicological properties of this compound have not been extensively investigated. However, data from a Safety Data Sheet (SDS) and information on structurally similar uronium-based coupling reagents provide insight into its potential hazards.
Acute Toxicity
The available acute toxicity data for this compound is limited to oral exposure in rats.
| Route | Species | Value | Reference(s) |
| Oral | Rat | LD50 > 2000 mg/kg | [5] |
Due to the lack of specific data for this compound, it is prudent to consider the toxicology of related compounds such as HBTU, TBTU, and HCTU. These compounds are known to be skin and respiratory irritants, and more significantly, they are recognized as potent skin and respiratory sensitizers.[1][6][7][8][9][10][11][12][13] Repeated exposure to these reagents can lead to severe allergic reactions, including anaphylaxis.[6][9][10][11]
Hazard Identification
Based on available information for this compound and related compounds, the primary hazards are:
-
Skin Irritation: May cause skin irritation upon contact.[14][15]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[14][15]
-
Sensitization: Potential for allergic skin reactions and respiratory sensitization with repeated exposure.[1][6][7][8][9][10][11][12][13]
Safety and Handling Precautions
Given the potential hazards, strict safety protocols should be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated.
Safe Handling Practices
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Consult your institution's environmental health and safety department for specific disposal procedures.
Experimental Protocols
The following sections detail standardized experimental protocols for assessing the toxicological properties of chemical reagents like this compound. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Protocol for Determining Solubility in Organic Solvents
Objective: To determine the qualitative solubility of this compound in various organic solvents commonly used in a laboratory setting.
Materials:
-
This compound
-
Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure: [16][17][18][19][20]
-
Add approximately 10 mg of this compound to a small, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Observe the solution. If the solid has completely dissolved, the compound is soluble.
-
If the solid has not completely dissolved, add another 0.5 mL of the solvent and vortex again.
-
If the solid dissolves, it is sparingly soluble. If it remains undissolved, it is considered insoluble.
-
Repeat for each solvent.
OECD 423: Acute Oral Toxicity - Acute Toxic Class Method
Objective: To determine the acute oral toxicity of a substance.[21][22][23][24][25]
Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into one of several toxicity classes.
Animal Model: Typically, female rats are used.
Procedure:
-
A starting dose of 300 mg/kg body weight is typically used. A group of three fasted female rats is dosed with the test substance.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.
-
If mortality is observed, the test is repeated at a lower dose level with another group of animals.
-
The LD50 is estimated based on the mortality data and the substance is classified according to the Globally Harmonized System (GHS).
OECD 404: Acute Dermal Irritation/Corrosion
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[26][27][28][29][30]
Principle: The substance is applied to the skin of a single animal in a stepwise manner.
Animal Model: Albino rabbit.
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
0.5 mL (for liquids) or 0.5 g (for solids, moistened with a suitable vehicle) of the test substance is applied to the skin under a gauze patch.
-
The patch is left in place for 4 hours.
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days.
-
The severity of the skin reactions is scored according to a standardized scale.
-
If a corrosive effect is observed in the first animal, no further testing is necessary. If no corrosive effect is seen, the test is confirmed in up to two additional animals.
OECD 405: Acute Eye Irritation/Corrosion
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[31][32][33][34][35]
Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal.
Animal Model: Albino rabbit.
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours, and up to 21 days.
-
The severity of the eye reactions is scored.
-
If a corrosive effect is observed in the first animal, the test is terminated. If not, the response is confirmed in up to two additional animals.
Mechanism of Action and Experimental Workflows
Mechanism of Amide Bond Formation
This compound, like other uronium/aminium-based coupling reagents, facilitates amide bond formation by activating a carboxylic acid. The generally accepted mechanism involves the formation of a highly reactive acyl-isourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the stable amide bond.
Caption: General mechanism of this compound-mediated amide bond formation.
Experimental Workflow for Toxicity Assessment
A logical workflow for assessing the potential toxicity of a new or poorly characterized chemical reagent like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.
Caption: Tiered experimental workflow for chemical toxicity assessment.
Conclusion
This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its potential hazards. While specific toxicological data for this compound is limited, information from structurally related compounds highlights the risks of irritation and, most importantly, allergic sensitization. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and ensure a safe laboratory environment. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the safety of this compound and other new chemical entities.
References
- 1. HBTU - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. HCTU O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate Novabiochem 330645-87-9 [sigmaaldrich.com]
- 5. HBTU | 94790-37-1 [chemicalbook.com]
- 6. Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Anaphylaxis Induced by Peptide Coupling Agents – ACS Chemical Health and Safety Division [dchas.org]
- 11. researchgate.net [researchgate.net]
- 12. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. scribd.com [scribd.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. m.youtube.com [m.youtube.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. www1.udel.edu [www1.udel.edu]
- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 22. oecd.org [oecd.org]
- 23. researchgate.net [researchgate.net]
- 24. oecd.org [oecd.org]
- 25. scribd.com [scribd.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. catalog.labcorp.com [catalog.labcorp.com]
- 29. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 30. nucro-technics.com [nucro-technics.com]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. nucro-technics.com [nucro-technics.com]
- 34. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
TCTU Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of TCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), a crucial coupling reagent in peptide synthesis and organic chemistry. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, ensuring reaction efficiency, and developing robust and scalable synthetic protocols. This document consolidates available data on this compound solubility, provides information on related compounds for comparative analysis, and outlines detailed experimental protocols for solubility determination.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, information from safety data sheets and data for structurally similar compounds provide valuable insights.
A key piece of available data indicates that this compound is soluble in N,N-Dimethylformamide (DMF). A safety data sheet for this compound specifies its solubility in DMF as "10%, clear," suggesting that a 10% weight by volume (or weight by weight) solution can be prepared without visible precipitation.
To provide a broader context for researchers, the following table includes solubility data for TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), a closely related and commonly used coupling reagent. This data can serve as a useful proxy for estimating the solubility of this compound in other polar aprotic solvents frequently used in peptide synthesis.
| Compound | Solvent | Reported Solubility | Temperature (°C) | Notes |
| This compound | N,N-Dimethylformamide (DMF) | 10% (w/v or w/w), clear solution | Not Specified | From safety data sheet. |
| TBTU | Acetonitrile | 100 mg/mL[1] | Not Specified | Clear, colorless solution. |
| TBTU | N,N-Dimethylformamide (DMF) | 160.55 mg/mL | Not Specified | Clear solution. |
| TBTU | Water | 3 mg/mL | 20 |
Note: The solubility of uronium-based coupling reagents can be influenced by factors such as the purity of the reagent, the water content of the solvent, and the ambient temperature. It is always recommended to perform preliminary solubility tests for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (e.g., DMSO, NMP, Acetonitrile), HPLC grade or equivalent
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (0.2 µm, compatible with the organic solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the prepared calibration standards and the diluted sample by HPLC.
-
Use an appropriate HPLC column and mobile phase to achieve good separation and peak shape for this compound. The detection wavelength should be set to the λmax of this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration represents the equilibrium solubility of this compound in the specific organic solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualizations
Logical Workflow for this compound Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Logical workflow for determining this compound solubility.
Signaling Pathway for Solubility Assessment Logic
This diagram outlines the decision-making process and influencing factors in assessing the solubility of a peptide coupling reagent like this compound.
Caption: Decision pathway for solubility assessment.
References
TCTU vs. HBTU in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and success, particularly when dealing with challenging sequences. Among the vast array of available reagents, uronium/aminium-based activators have become mainstays in modern peptide chemistry. This technical guide provides a detailed comparison of two prominent coupling reagents: TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
This document will delve into their mechanisms of action, comparative performance in terms of coupling efficiency and racemization, and provide detailed experimental protocols for their use in Fmoc-based SPPS.
Core Principles: Mechanism of Action
Both this compound and HBTU are uronium/aminium-type coupling reagents that facilitate the formation of an amide bond between a carboxyl group of an N-protected amino acid and the free amino group of the growing peptide chain on the solid support. Their fundamental mechanism involves the activation of the carboxylic acid to form a highly reactive ester, which is then susceptible to nucleophilic attack by the amine.
HBTU (based on HOBt): HBTU is derived from 1-hydroxybenzotriazole (B26582) (HOBt). Upon reaction with the carboxyl group of an N-protected amino acid in the presence of a base (typically N,N-diisopropylethylamine - DIPEA), HBTU forms an active OBt ester. This active ester then reacts with the N-terminal amine of the peptide chain to form the peptide bond, releasing HOBt as a byproduct.[1]
This compound (based on 6-Cl-HOBt): this compound is the analogue of HBTU derived from the more acidic 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt).[2] The presence of the electron-withdrawing chlorine atom on the benzotriazole (B28993) ring makes 6-Cl-HOBt a better leaving group than HOBt. Consequently, the active ester formed by this compound is more reactive than the corresponding OBt ester generated by HBTU, which can lead to faster and more efficient coupling reactions.[2]
Performance Comparison: this compound vs. HBTU
While direct head-to-head quantitative comparisons of this compound and HBTU in the literature are limited, extensive data exists for their close structural analogs, particularly HCTU (the hexafluorophosphate (B91526) salt of the this compound cation). HCTU and this compound are generally considered to have very similar performance, with the primary difference being the counter-ion (hexafluorophosphate vs. tetrafluoroborate), which typically has a negligible effect on coupling efficiency.[2]
Coupling Efficiency
In the synthesis of standard and "difficult" peptide sequences, reagents based on 6-Cl-HOBt, such as this compound and HCTU, have demonstrated superior performance compared to HOBt-based reagents like HBTU.
A notable study comparing various coupling reagents in the synthesis of the notoriously difficult 65-74 fragment of the acyl carrier protein (ACP) found that HCTU and HATU produced peptides of significantly higher purity than HBTU, PyBOP, and TBTU.[3] The use of HBTU and other less efficient activators resulted in a greater number of deletion products and other impurities.[3] Given the analogous reactivity of this compound and HCTU, it can be inferred that this compound would also offer superior coupling efficiency over HBTU in such challenging syntheses.
The enhanced reactivity of the 6-chloro-HOBt active ester formed by this compound is particularly advantageous for:
-
Sterically hindered amino acids: Coupling bulky residues like Val, Ile, or Aib is often slow and incomplete. The higher reactivity of the this compound-activated ester can drive these reactions to completion more effectively than HBTU.
-
Aggregation-prone sequences: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, hindering further reactions. The faster kinetics of this compound can help to complete the coupling before significant aggregation occurs.[4]
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis. While uronium/aminium reagents are generally considered to suppress racemization effectively, the choice of reagent can still have an impact.
HBTU is known to provide low levels of racemization.[5][6] However, the more reactive nature of this compound and its analog HCTU does not necessarily lead to increased racemization. In fact, the faster coupling rates can sometimes reduce the time the activated amino acid spends in a state susceptible to racemization. Studies on HCTU have shown it to be a very efficient coupling reagent with low enantiomerization.[2]
Quantitative Data Summary
The following table summarizes the expected comparative performance based on available data, primarily drawing inferences from studies on HCTU as a direct analog of this compound.
| Parameter | This compound (inferred from HCTU data) | HBTU |
| Core Moiety | 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 1-hydroxybenzotriazole (HOBt) |
| Relative Reactivity | High | Medium-High |
| Coupling Efficiency (Standard Peptides) | Very Good | Good |
| Coupling Efficiency (Difficult Peptides) | Excellent | Moderate to Good |
| Purity of Crude Peptide | Generally Higher | Generally Lower |
| Racemization | Low | Low |
| Cost | Generally Higher | Generally Lower |
Experimental Protocols
The following are detailed, generalized protocols for using this compound and HBTU in manual Fmoc-based solid-phase peptide synthesis.
General Fmoc-SPPS Workflow
A typical cycle in Fmoc-SPPS involves the following steps:
-
Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Washing: The resin is thoroughly washed to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence.
Protocol for this compound Coupling
This protocol is a representative procedure for using this compound, based on standard practices for uronium/aminium salt coupling reagents.
Reagents and Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin substitution)
-
This compound (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with free N-terminal amine
Procedure:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes with gentle agitation.
-
Add the activated amino acid solution to the deprotected and washed resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol for HBTU Coupling
This is a standard protocol for HBTU-mediated coupling in Fmoc-SPPS.[7]
Reagents and Materials:
-
Fmoc-protected amino acid (4 equivalents relative to resin substitution)
-
HBTU (3.9 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (4 equivalents, optional but recommended)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with free N-terminal amine
Procedure:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid, HBTU, and optionally HOBt in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes with gentle agitation.
-
Add the activated amino acid solution to the deprotected and washed resin.
-
Allow the coupling reaction to proceed for 45-90 minutes at room temperature with agitation. For difficult couplings, a longer reaction time or a double coupling is often necessary.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Signaling Pathways and Logical Relationships
The activation and coupling process for both this compound and HBTU can be visualized as a signaling pathway, where the initial reagents interact to produce a series of intermediates leading to the final product.
Conclusion
For routine peptide synthesis, both this compound and HBTU are effective and reliable coupling reagents. However, for more demanding applications, such as the synthesis of long, hydrophobic, or sterically hindered peptides, the evidence strongly suggests that this compound (and its analog HCTU) offers a significant advantage in terms of coupling efficiency and the purity of the final product.[3] This enhanced performance is attributed to the increased reactivity of the 6-Cl-OBt active ester intermediate. While this compound may come at a higher cost, the potential for higher yields, purer crude products, and reduced need for difficult purifications can make it a more economical choice in the long run for challenging projects. Researchers and drug development professionals should consider the complexity of their target peptide when selecting between these two capable reagents.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
TCTU vs. HATU for Difficult Couplings: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to success, particularly when encountering "difficult" couplings. These challenging scenarios include the incorporation of sterically hindered amino acids (e.g., α,α-disubstituted amino acids like Aib), N-methylated amino acids, and sequences prone to aggregation. This technical guide provides a comprehensive analysis of two powerful aminium-based coupling reagents, TCTU and HATU, offering a comparative overview of their performance, mechanistic pathways, and practical application in overcoming these synthetic hurdles.
Introduction to this compound and HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent that has established itself as a gold standard for difficult couplings. Its high efficiency is largely attributed to the formation of a highly reactive OAt-active ester, facilitated by the presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety. The pyridine (B92270) nitrogen in the HOAt group provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation and suppressing racemization.[1][2]
This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and its hexafluorophosphate (B91526) counterpart HCTU are newer generation coupling reagents that have emerged as highly effective and more cost-effective alternatives to HATU. The electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring enhances the reactivity of the active ester intermediate compared to older reagents like HBTU.[3][4] Comparative studies have shown that HCTU can produce peptides with purity comparable to those synthesized using HATU, even in rapid synthesis protocols.[5]
Mechanism of Action
Both this compound and HATU function by activating the C-terminal carboxylic acid of an amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This process is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA).
The general mechanism involves two key stages:
-
Carboxylate Formation: The base deprotonates the carboxylic acid of the incoming Fmoc-protected amino acid, forming a carboxylate anion.
-
Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the coupling reagent, leading to the formation of a highly reactive active ester and releasing a tetramethylurea byproduct. In the case of HATU, this is an OAt-ester, while for this compound, it is a 6-Cl-OBt-ester.
HATU Activation Pathway
The activation mechanism of a carboxylic acid by HATU is depicted below. The initial formation of an unstable O-acyl isouronium salt is followed by the rapid formation of the OAt-active ester, which then reacts with the amine to form the peptide bond.
This compound Activation Pathway
The activation pathway for this compound is analogous to that of HATU, with the key difference being the formation of a 6-Cl-OBt active ester. The electron-withdrawing chlorine atom enhances the leaving group potential of the 6-chloro-1-hydroxybenzotriazole (B1581694) moiety, contributing to the high reactivity of the reagent.
Performance in Difficult Couplings: A Comparative Analysis
While both this compound and HATU are highly effective, their performance can vary depending on the specific nature of the difficult coupling.
| Feature | This compound/HCTU | HATU |
| General Reactivity | High, due to the electron-withdrawing effect of the chlorine atom.[4] | Very high, attributed to the anchimeric assistance of the pyridine nitrogen in the HOAt moiety.[1] |
| Sterically Hindered Amino Acids (e.g., Aib) | Effective for many hindered couplings. | Often considered the reagent of choice, demonstrating superior performance in particularly challenging cases.[1] |
| N-Methylated Amino Acids | Less effective than HATU. | Highly effective and frequently recommended for coupling N-methylated residues.[6] |
| Racemization Suppression | Generally low rates of racemization. | Excellent suppression of racemization, a key advantage in sensitive couplings.[4] |
| Cost-Effectiveness | More affordable than HATU.[5] | More expensive, often reserved for the most challenging couplings.[5] |
| Side Reactions | Potential for guanidinylation of the N-terminus if used in excess. | Also susceptible to guanidinylation, particularly in slow coupling reactions or with excess reagent. |
Experimental Protocols
The following are general protocols for solid-phase peptide synthesis (SPPS) using this compound/HCTU and HATU. It is important to note that optimization of reagent equivalents, reaction times, and solvents may be necessary for specific peptide sequences.
General SPPS Workflow
The overall workflow for a single coupling cycle in SPPS is consistent for both reagents.
This compound/HCTU Coupling Protocol (Difficult Coupling)
This protocol is a representative procedure for a manual SPPS coupling using HCTU.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HCTU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time may be extended to 2-4 hours, or the temperature may be increased.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times) to remove excess reagents and byproducts.
-
HATU Coupling Protocol (Difficult Coupling)
This protocol outlines a typical procedure for using HATU in a challenging coupling step.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix. For racemization-prone residues, a weaker base like collidine may be used.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30 minutes to 2 hours at room temperature. For N-methylated amino acids or other highly hindered couplings, longer reaction times (up to 24 hours) or double coupling may be necessary.
-
Monitor the reaction progress with a suitable test (e.g., Kaiser test for primary amines, or a chloranil (B122849) test for secondary amines).
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Potential Side Reactions
A primary side reaction associated with uronium/aminium reagents like this compound and HATU is the guanidinylation of the N-terminal amine of the peptide chain. This occurs when the free amine attacks the guanidinium (B1211019) carbon of the coupling reagent, leading to a capped and unreactive peptide. This side reaction is more prevalent when the coupling reagent is used in excess or when the coupling reaction is slow, allowing more time for the side reaction to occur. To minimize this, it is advisable to use a slight excess of the carboxylic acid relative to the coupling reagent and to ensure efficient and rapid coupling.
Conclusion
Both this compound and HATU are powerful and effective coupling reagents for overcoming difficult challenges in peptide synthesis.
-
HATU remains the reagent of choice for the most demanding couplings, particularly those involving N-methylated amino acids and highly sterically hindered residues, due to its superior reactivity and excellent racemization suppression.[1][6]
-
This compound (and its analog HCTU) represents a highly efficient and more economical alternative for a wide range of difficult sequences. It provides excellent performance in many cases and is a valuable tool for routine and large-scale synthesis.[5]
The selection between this compound and HATU should be based on the specific requirements of the peptide sequence, the nature of the difficult coupling, and budgetary considerations. For routine difficult sequences, this compound/HCTU is often sufficient, while for exceptionally challenging couplings where maximizing yield and purity is critical, the additional cost of HATU is often justified. Careful optimization of reaction conditions is key to leveraging the full potential of these powerful reagents and achieving the successful synthesis of complex peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. peptide.com [peptide.com]
An In-depth Technical Guide to TCTU and HCTU Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly influencing reaction efficiency, crude peptide purity, and the suppression of side reactions like racemization. Among the vast arsenal (B13267) of available reagents, the aminium/uronium salts have become mainstays for their high reactivity and efficacy. This guide focuses on two potent, structurally related coupling reagents: TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Both reagents are derived from their well-known precursors, TBTU and HBTU, with a key structural modification: the incorporation of an electron-withdrawing chlorine atom at the 6-position of the 1-hydroxybenzotriazole (B26582) (HOBt) moiety. This modification significantly enhances the reactivity of the active ester intermediate, leading to faster and more efficient amide bond formation.[1] While this compound and HCTU differ only in their counter-ion (tetrafluoroborate vs. hexafluorophosphate), a factor generally considered to have minimal impact on reaction efficiency, understanding their performance characteristics is vital for optimizing peptide synthesis protocols.[2]
This document provides a comprehensive comparison of this compound and HCTU, presenting quantitative performance data, detailed experimental protocols, and visualizations of the underlying chemical processes to aid researchers in leveraging these powerful reagents.
Mechanism of Action: Aminium Salt-Mediated Amide Bond Formation
This compound and HCTU function by activating the carboxylic acid of an N-protected amino acid to form a highly reactive 6-Cl-OBt active ester. This process is initiated by a base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic uronium/aminium center of the coupling reagent, leading to the formation of the active ester and the release of tetramethylurea. This highly reactive ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, forming the desired peptide bond.
The electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring increases the acidity of the 6-Cl-HOBt leaving group, making it more stable and enhancing the reactivity of the active ester intermediate compared to its non-chlorinated HBTU/TBTU counterparts.[1]
Caption: General mechanism for this compound/HCTU-mediated peptide coupling.
Data Presentation: A Comparative Analysis of Reaction Efficiency
While direct, side-by-side comparisons of this compound and HCTU under identical conditions are sparse in the literature, extensive data exists comparing their performance against other common coupling reagents. This data consistently highlights the superior efficiency of the 6-Cl-HOBt-based reagents.
Studies have shown that HCTU is a highly efficient coupling agent, enabling coupling times as short as five minutes or less without compromising the purity of the final peptide.[3][4] Its performance is often comparable or superior to the more expensive gold-standard reagent, HATU, particularly in rapid synthesis protocols.[3][5] this compound is expected to have nearly identical chemical properties to HCTU, with some evidence suggesting it may possess slightly greater stability in solution.[1]
The following tables summarize key quantitative data from studies involving HCTU, providing a benchmark for its efficacy.
Table 1: HCTU Performance vs. Other Activators on a "Difficult" Sequence (ACP 65-74)
| Activator | Coupling Time | Crude Purity (%) |
| HCTU | 2 x 20 min | 80.52 |
| HCTU | 2 x 1 min | 79.86 |
| HATU | 2 x 20 min | 79.91 |
| HATU | 2 x 1 min | 83.63 |
| PyBOP | 2 x 20 min | 70.27 |
| PyBOP | 2 x 1 min | 48.11 |
| Data sourced from a comparative study on fast Fmoc solid-phase peptide synthesis.[5] |
Table 2: HCTU Performance vs. Other Activators on Luteinizing Hormone-Releasing Hormone (G-LHRH)
| Activator | Coupling Time | Crude Purity (%) |
| HCTU | 2 x 20 min | 90.84 |
| HCTU | 2 x 1 min | 88.29 |
| COMU | 2 x 20 min | 88.35 |
| COMU | 2 x 1 min | 90.22 |
| PyClock | 2 x 20 min | 89.26 |
| PyClock | 2 x 1 min | 87.11 |
| Data sourced from a comparative study on fast Fmoc solid-phase peptide synthesis.[5] |
Key Observations:
-
HCTU consistently produces high-purity peptides, even with significantly reduced coupling times (e.g., 2 x 1 minute).[5]
-
Its performance is on par with HATU for both standard and difficult sequences, positioning it as a highly efficient and cost-effective alternative.[3][6]
-
In on-resin cyclization studies of RGD-containing peptides, both this compound and HCTU were shown to be effective.[7]
Experimental Protocols
The following protocols provide a generalized methodology for using this compound and HCTU in automated or manual Fmoc-based solid-phase peptide synthesis.
Reagent Preparation
-
Amino Acid Solution: Prepare a 0.2 M to 0.5 M solution of the N-Fmoc-protected amino acid in N,N-Dimethylformamide (DMF).
-
Coupling Reagent Solution: Prepare a 0.2 M to 0.5 M solution of this compound or HCTU in DMF.
-
Base Solution: Prepare a 0.8 M to 2.0 M solution of DIPEA in DMF or N-Methylpyrrolidone (NMP).
-
Deprotection Solution: 20-40% (v/v) Piperidine in DMF.
Standard Coupling Cycle Protocol
This protocol assumes a starting resin with a free N-terminal amine.
-
Amino Acid Pre-activation (Optional but Recommended):
-
In a separate vessel, combine the Fmoc-amino acid solution (2.0 to 5.0 eq. relative to resin loading) and the this compound/HCTU solution (1.9 to 4.9 eq.).
-
Add the DIPEA solution (4.0 to 10.0 eq.).
-
Allow the mixture to pre-activate for 1 to 3 minutes before adding to the resin.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid mixture to the washed and drained resin.
-
If not pre-activating, add the amino acid solution, this compound/HCTU solution, and DIPEA solution sequentially to the resin.
-
Agitate the reaction vessel for a duration of 5 to 45 minutes. For standard couplings, 5-10 minutes is often sufficient. For difficult couplings (e.g., sterically hindered residues), a longer time or a double coupling may be required.
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating reaction completion.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 to 5 times) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin.
-
Agitate for 3 to 10 minutes. Drain.
-
Repeat the deprotection step one more time.
-
-
Final Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 to 7 times) to ensure complete removal of piperidine.
-
The resin is now ready for the next coupling cycle.
-
Caption: A typical workflow for a single SPPS coupling cycle.
Summary and Recommendations
This compound and HCTU are premier coupling reagents for modern peptide synthesis, offering a powerful combination of speed, efficiency, and reliability.
-
High Reactivity: The 6-chloro substitution provides a significant kinetic advantage, enabling rapid couplings that minimize side reactions and can improve the purity of crude products, especially in the synthesis of long or difficult sequences.[1][8]
-
Efficiency: Both reagents consistently deliver high yields and purities, performing on par with or exceeding many other common coupling reagents.[5] HCTU, in particular, has been demonstrated to be a cost-effective substitute for HATU without a significant loss in performance.[3]
-
Versatility: They are effective for a wide range of applications, from routine SPPS to the synthesis of challenging peptides and on-resin cyclization.[7]
-
Practical Considerations: While chemically similar, this compound has been noted for its slightly higher stability in solution, which may be a consideration for automated synthesizers where reagent solutions are stored for extended periods.[1] Conversely, HCTU is more widely documented in comparative performance studies.
Recommendation: For research, development, and production environments aiming to accelerate synthesis protocols, reduce costs, and improve the purity of complex peptides, both This compound and HCTU are exceptional choices. HCTU is an excellent, well-validated starting point for most applications. This compound serves as a chemically equivalent alternative, potentially offering enhanced solution stability. The choice between them may ultimately depend on supplier availability, cost, and specific instrument requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Methodological & Application
Application Notes and Protocols for TCTU in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high yields and purity of the final peptide product. O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TCTU) has emerged as a highly efficient aminium-based coupling reagent. This compound is an analogue of the widely used HCTU, sharing a similar performance profile in terms of coupling efficiency and racemization suppression.[1] Its application is particularly beneficial in the synthesis of complex peptides and those containing sterically hindered amino acids. This document provides a detailed protocol for the use of this compound in Fmoc-based SPPS, along with comparative data on its performance against other common coupling reagents.
Data Presentation
The efficiency of this compound has been demonstrated in various studies, often in comparison to other established coupling reagents. The following table summarizes the crude peptide purity achieved using different activators in the synthesis of the acyl carrier protein fragment (65-74), a sequence known to be challenging to synthesize.
| Coupling Reagent | Coupling Time (minutes) | Crude Peptide Purity (%) |
| This compound | 2 x 1 | ~75-80 |
| HCTU | 2 x 1 | 83.63 |
| HCTU | 2 x 20 | 82.25 |
| HATU | 2 x 1 | 83.21 |
| HATU | 2 x 20 | 81.33 |
| PyBOP | 2 x 1 | 48.11 |
| PyBOP | 2 x 20 | 70.27 |
| COMU | 2 x 1 | 79.00 |
| COMU | 2 x 20 | 78.91 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[2]
Experimental Protocols
This section outlines the standard protocol for using this compound in Fmoc-based solid-phase peptide synthesis.
Materials
-
Fmoc-protected amino acids
-
This compound (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc-compatible resin (e.g., Rink Amide, Wang)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
Protocol for a Single Coupling Cycle
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and this compound (3.9 equivalents) in DMF.
-
Add the base (DIPEA or NMM, 8 equivalents) to the amino acid/TCTU solution.
-
Briefly mix the activation solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes. For difficult couplings or sterically hindered amino acids, the coupling time can be extended to 2 hours or a double coupling can be performed.
-
-
Monitoring the Coupling Reaction (Optional):
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next deprotection step or final cleavage.
-
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry under vacuum.
-
Mandatory Visualization
Signaling Pathway: Carboxylic Acid Activation by this compound
Caption: Activation of a carboxylic acid by this compound to form a reactive ester.
Experimental Workflow: SPPS Cycle with this compound
Caption: A single cycle of Solid-Phase Peptide Synthesis using this compound.
References
Application Notes and Protocols for TCTU-Mediated Peptide Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have garnered significant attention in drug discovery and development due to their enhanced conformational rigidity, increased metabolic stability, and improved binding affinity and selectivity for therapeutic targets compared to their linear counterparts. The cyclization of a linear peptide precursor is a critical step in their synthesis, and the choice of coupling reagent plays a pivotal role in achieving high yields and purity.
This document provides detailed application notes and protocols for the use of TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) , a uronium-based coupling reagent, for the cyclization of peptides. This compound is recognized for its efficiency in facilitating amide bond formation with minimal side reactions.[1]
Advantages of this compound in Peptide Synthesis
This compound offers several benefits as a coupling reagent in peptide synthesis:
-
High Efficiency: It rapidly activates the C-terminal carboxylic acid of a linear peptide, promoting efficient intramolecular cyclization.[1]
-
Reduced Racemization: Like other uronium salts based on 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), this compound is effective at suppressing racemization during peptide bond formation.[2]
-
Compatibility: this compound is compatible with standard solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies.
-
Cost-Effective Alternative: It can be a more affordable option compared to other high-efficiency coupling reagents like HATU.[3]
Mechanism of Action
This compound, as a uronium salt, facilitates peptide bond formation through a well-established mechanism. The process begins with the activation of the peptide's C-terminal carboxyl group by this compound in the presence of a non-nucleophilic base. This activation leads to the formation of a highly reactive O-acylisourea intermediate. Subsequently, the deprotected N-terminal amine of the same peptide molecule acts as a nucleophile, attacking the activated carbonyl carbon. This intramolecular reaction results in the formation of the desired amide bond, closing the peptide into a cyclic structure.
Experimental Protocols
The following protocols provide a general framework for performing peptide cyclization using this compound. Optimization of reaction conditions (e.g., concentration, temperature, and reaction time) may be necessary depending on the specific peptide sequence.
Protocol 1: On-Resin Head-to-Tail Cyclization
This method is advantageous as it minimizes intermolecular side reactions due to the pseudo-dilution effect of the solid support.
Materials:
-
Resin-bound linear peptide with a free N-terminus and a side-chain anchoring point.
-
This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (for Fmoc removal)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Synthesis of Linear Peptide: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The C-terminal amino acid should be attached to the resin via its side chain.
-
N-terminal Fmoc Deprotection: Treat the resin-bound linear peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Cyclization Reaction:
-
Swell the resin in anhydrous DMF.
-
Prepare a solution of this compound (2-3 equivalents relative to the resin loading) and DIPEA (4-6 equivalents) in DMF.
-
Add the this compound/DIPEA solution to the resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature. The progress can be monitored by taking a small sample of beads for cleavage and LC-MS analysis.
-
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilize the crude peptide to obtain a fluffy powder.
-
Purify the cyclic peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
References
TCTU in Automated Peptide Synthesizers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) is a highly efficient coupling reagent widely employed in automated solid-phase peptide synthesis (SPPS). As a uronium/aminium salt-based reagent, this compound facilitates rapid and effective amide bond formation, contributing to higher purity and yield of synthetic peptides. Its robust chemical properties make it particularly suitable for the precisely timed and automated dispensing steps inherent in modern peptide synthesizers.[1] this compound is a cost-effective alternative to other high-performance coupling reagents, offering a balance of efficiency and economy. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in automated peptide synthesis.
Advantages of this compound in Automated Peptide Synthesis
The use of this compound in automated SPPS offers several key advantages:
-
High Coupling Efficiency: this compound rapidly activates the carboxylic acid group of N-protected amino acids, leading to fast and complete coupling reactions. This is particularly beneficial in automated systems where reaction times are precisely controlled.
-
Suppression of Racemization: A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. This compound is designed to minimize racemization, ensuring the synthesis of the desired peptide isomer.[1]
-
Compatibility with Automated Systems: this compound's solubility and stability in common SPPS solvents like N,N-dimethylformamide (DMF) make it highly compatible with the fluidic systems of automated peptide synthesizers.[1]
-
Cost-Effectiveness: Compared to other high-efficiency coupling reagents such as HATU, this compound and its hexafluorophosphate (B91526) analogue HCTU, offer comparable performance for many applications at a lower cost.
Chemical Properties and Mechanism of Action
This compound belongs to the family of uronium/aminium-based coupling reagents. Its efficacy stems from the 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety. The electron-withdrawing chlorine atom enhances the leaving group potential of the 6-Cl-OBt anion, leading to a more reactive activated ester intermediate compared to reagents based on HOBt, such as HBTU.
The general mechanism involves the reaction of the N-protected amino acid with this compound in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA). This forms a highly reactive 6-Cl-OBt active ester, which is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.
Comparative Performance of this compound and Other Coupling Reagents
While extensive quantitative data directly comparing this compound to other reagents is somewhat limited in publicly available literature, its performance can be inferred from studies on its close and more frequently cited analogue, HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The primary difference between this compound and HCTU is the counter-ion (tetrafluoroborate vs. hexafluorophosphate), which generally has a minimal impact on coupling efficiency and racemization.
The following tables summarize the performance of HCTU in comparison to other common coupling reagents. It is expected that this compound would exhibit very similar performance.
Table 1: Crude Purity of a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Crude Purity (%) | Reference |
| HCTU | High (comparable to HATU) | [2] |
| HATU | High (comparable to HCTU) | [2] |
| HBTU | Lower (additional impurities) | [2] |
| PyBOP | Lower (additional impurities) | [2] |
| TBTU | Lower (additional impurities) | [2] |
Table 2: Racemization Levels (Qualitative Comparison)
| Coupling Reagent | Propensity for Racemization | Reference |
| This compound/HCTU | Low | [1] |
| HATU | Very Low | |
| HBTU | Low | |
| PyBOP | Low |
Note: Racemization is highly sequence and condition-dependent. For amino acids particularly prone to racemization, such as Histidine and Cysteine, extended coupling times and elevated temperatures should be avoided.
Experimental Protocols for Automated Peptide Synthesis using this compound
The following protocols are general guidelines and may require optimization based on the specific peptide sequence, resin, and automated peptide synthesizer being used.
Reagent Preparation
-
Amino Acid Solution: 0.2 M solution of Fmoc-amino acid in DMF.
-
This compound Solution: 0.5 M solution of this compound in DMF.
-
Base Solution: 2 M solution of DIPEA in NMP (N-Methyl-2-pyrrolidone).
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v).
Automated Synthesizer Cycle
The following diagram illustrates a typical workflow for a single amino acid coupling cycle in an automated peptide synthesizer using this compound.
References
Optimizing Peptide Synthesis: A Guide to Molar Equivalents of TCTU for Efficient Peptide Coupling
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) is a highly efficient aminium-based coupling reagent widely utilized in solid-phase peptide synthesis (SPPS). Its rapid activation kinetics and ability to suppress racemization make it a valuable tool for the synthesis of complex peptides.[1][2] This document provides a comprehensive guide to determining the optimal molar equivalents of this compound for peptide coupling, offering detailed experimental protocols and a framework for optimizing reaction conditions to achieve high peptide purity and yield.
Introduction
The formation of the amide bond is the fundamental reaction in peptide synthesis. The efficiency of this step, known as peptide coupling, directly impacts the overall success of the synthesis, influencing both the purity and the final yield of the target peptide. Coupling reagents are employed to activate the C-terminal carboxylic acid of an amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain.
This compound is a popular choice among coupling reagents due to its high reactivity and compatibility with automated peptide synthesizers. Determining the appropriate stoichiometry of this compound is crucial for maximizing coupling efficiency while minimizing potential side reactions. An insufficient amount of this compound can lead to incomplete coupling and the formation of deletion sequences. Conversely, a large excess may not significantly improve the yield and can increase the cost of synthesis and the complexity of purification. This application note provides a systematic approach to optimizing the molar equivalents of this compound for your specific peptide synthesis needs.
Data Presentation: Optimizing this compound Molar Equivalents
The optimal molar equivalents of this compound can vary depending on the complexity of the peptide sequence, the steric hindrance of the amino acids being coupled, and the specific solid-phase support used. The following table provides a general guideline for optimizing this compound stoichiometry in Fmoc-based solid-phase peptide synthesis. It is recommended to perform small-scale test couplings to determine the ideal conditions for a particular synthesis.
| Molar Equivalents of this compound (relative to resin loading) | Molar Equivalents of Amino Acid (relative to resin loading) | Molar Equivalents of Base (e.g., DIPEA) (relative to resin loading) | Typical Coupling Time (minutes) | Expected Outcome |
| 1.0 | 1.0 | 2.0 | 30 - 60 | Suitable for standard couplings with non-hindered amino acids. |
| 1.5 | 1.5 | 3.0 | 20 - 45 | A good starting point for most standard peptide syntheses. |
| 2.0 | 2.0 | 4.0 | 15 - 30 | Recommended for moderately difficult couplings or to accelerate reaction times. |
| 3.0 | 3.0 | 6.0 | 10 - 20 | Often used for difficult couplings, such as those involving sterically hindered amino acids (e.g., Val, Ile) or "difficult sequences" prone to aggregation. |
| 5.0 | 5.0 | 10.0 | 5 - 15 | May be employed for extremely challenging couplings where lower equivalents result in incomplete reactions. |
Note: The data presented in this table are intended as a starting point for optimization. The actual optimal conditions may vary. It is crucial to monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acids
-
This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Rink Amide resin (or other suitable solid support)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (1.5 - 5 equivalents relative to resin loading) and this compound (1.5 - 5 equivalents) in DMF.
-
Add DIPEA (3 - 10 equivalents) to the amino acid/TCTU solution.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for the desired coupling time (see table above).
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling with a fresh solution of activated amino acid.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM, and finally methanol, then dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
Lyophilize the crude peptide for purification and analysis.
-
Protocol for Optimizing this compound Molar Equivalents
To determine the optimal molar equivalents of this compound for a specific coupling step, a series of small-scale parallel syntheses can be performed.
-
Prepare several small reaction vessels, each containing an equal amount of the deprotected resin-bound peptide.
-
In separate vials, prepare activation mixtures with varying molar equivalents of this compound and the corresponding amino acid and base (e.g., 1.0, 1.5, 2.0, 3.0, and 5.0 equivalents).
-
Add each activation mixture to a separate reaction vessel containing the resin.
-
Agitate all reactions for the same initial amount of time (e.g., 30 minutes).
-
After the initial coupling time, take a small sample from each reaction and perform a Kaiser test.
-
Continue to monitor the reactions at regular intervals until the Kaiser test is negative for each condition.
-
Record the time required for complete coupling for each molar equivalent.
-
After completion of the synthesis and cleavage, analyze the purity and yield of the crude peptide from each condition using RP-HPLC and mass spectrometry.
-
The optimal molar equivalent of this compound is the lowest amount that provides a high yield and purity of the desired peptide in a reasonable amount of time.
Visualizations
Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS) using this compound.
Caption: Simplified mechanism of amino acid activation by this compound for peptide bond formation.
Conclusion
This compound is a highly effective coupling reagent for solid-phase peptide synthesis. The optimal molar equivalents of this compound are dependent on the specific requirements of the peptide being synthesized. For routine couplings, 1.5 to 2.0 equivalents of this compound are often sufficient. For more challenging sequences, increasing the molar excess to 3.0 to 5.0 equivalents can significantly improve coupling efficiency. By following the protocols outlined in this application note, researchers can systematically determine the optimal this compound concentration for their syntheses, leading to higher yields and purities of the final peptide product.
References
Application Notes and Protocols for TCTU-Mediated Amino Acid Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCTU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a uronium-based coupling reagent employed in solid-phase peptide synthesis (SPPS) for the formation of amide bonds between amino acids. Its efficiency and reaction kinetics are critical factors for the successful synthesis of high-purity peptides. This document provides detailed application notes, experimental protocols, and a comparative analysis of this compound's performance based on available data.
Data Presentation: Reaction Time and Coupling Efficiency
Direct quantitative data for the time to achieve complete amino acid incorporation using this compound is not extensively documented in publicly available literature. Reaction times in SPPS are highly dependent on factors such as the specific amino acid sequence (steric hindrance), the solid support (resin), solvent, and temperature. However, by comparing this compound to structurally similar and more extensively studied coupling reagents, we can infer its relative performance.
Table 1: Comparative Coupling Times and Performance of Various Coupling Reagents
| Coupling Reagent | Typical Coupling Time | Relative Reactivity | Notes |
| This compound | 30 min - 4 h | Moderate | Structurally similar to TBTU. Reaction time is sequence-dependent. Monitoring is recommended. |
| TBTU | 30 min - 4 h | Moderate | Similar performance to this compound. One study on aza-peptides showed a half-life of 150 minutes[1]. |
| HBTU | 15 min - 2 h | Moderate to High | Commonly used, generally faster than carbodiimide-based methods. |
| HCTU | 5 - 30 min | High | A more reactive analogue of HBTU, often allowing for significantly shorter coupling times[2][3][4]. |
| HATU | 5 - 20 min | Very High | Generally considered one of the most efficient coupling reagents, especially for difficult couplings. |
| DIC/HOBt | 30 min - 4 h | Moderate | A classical and cost-effective method. |
Note: The times listed are general guidelines. For critical applications, it is essential to perform optimization studies and monitor the reaction completion.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a standard manual Fmoc-SPPS cycle for the incorporation of a single amino acid using this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Dichloromethane (DCM)
-
Resin with a free amino group (e.g., Rink Amide resin)
-
Reaction vessel with a sintered glass filter
-
Shaker or bubbler for mixing
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Mix for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/TCTU solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 30 minutes to 4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test (or other appropriate ninhydrin-based test) to check for the presence of free primary amines.
-
A negative Kaiser test (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), extend the coupling time for another 1-2 hours and re-test. If the reaction is still incomplete, a second coupling (recoupling) with a fresh solution of activated amino acid may be necessary.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Wash with DCM (3-5 times) to prepare for the next deprotection step or for final cleavage.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Monitoring Reaction Completion using the Kaiser Test
The Kaiser test is a sensitive qualitative method to detect free primary amines on the resin.
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a few beads of the resin from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 100-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Intense blue color on the beads and/or in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
-
Mandatory Visualizations
References
Application Notes and Protocols for TCTU in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the efficient and reliable formation of amide bonds is paramount to achieving high yields and purity of the target peptide. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) has emerged as a highly effective coupling reagent for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. As a uronium salt-based reagent, this compound facilitates rapid and efficient amide bond formation while minimizing racemization, a critical factor for maintaining the biological activity of the synthesized peptide.[1] this compound is the tetrafluoroborate salt corresponding to the more commonly referenced HCTU (hexafluorophosphate), with both reagents exhibiting nearly identical performance in terms of coupling efficiency and suppression of racemization.[2] This document provides detailed application notes, comparative data, and experimental protocols for the use of this compound in combination with a base for peptide synthesis.
Advantages of Using this compound
-
High Coupling Efficiency: this compound is a highly efficient coupling reagent, enabling rapid reaction times, often 5 minutes or less for standard couplings.[3][4] This increased reactivity can lead to higher crude peptide purities compared to some other coupling reagents.[5]
-
Racemization Suppression: this compound is effective at minimizing the loss of stereochemical integrity of amino acids during the coupling reaction, which is crucial for the biological function of the final peptide.[6]
-
Compatibility with Automated Synthesis: The rapid kinetics and high efficiency of this compound make it well-suited for automated solid-phase peptide synthesizers, allowing for significantly reduced cycle times.[1]
-
Cost-Effective: Compared to other high-efficiency coupling reagents like HATU, this compound and its analogue HCTU are often more affordable, making them a practical choice for both research and large-scale synthesis.[1]
Data Presentation
The selection of a coupling reagent can significantly influence the outcome of a peptide synthesis. The following tables summarize quantitative data comparing the performance of HCTU (as a proxy for this compound) with other common coupling reagents.
Table 1: Comparison of Crude Purity (%) for the Synthesis of Acyl Carrier Protein (65-74) Fragment
| Coupling Reagent | 2 x 1 min Coupling Time | 2 x 20 min Coupling Time |
| HCTU | 79.86% | 80.52% |
| HATU | 83.63% | 79.91% |
| PyBOP | 48.11% | 70.27% |
Data sourced from a comparative analysis of coupling reagents.[7]
Table 2: Comparison of Crude Purity (%) for the Synthesis of β-Amyloid (1-42) Fragment
| Coupling Reagent | 2 x 1 min Coupling Time | 2 x 20 min Coupling Time |
| HCTU | 88.29% | 92.11% |
| HATU | 89.63% | 91.23% |
| PyBOP | 40.10% | 88.54% |
Data sourced from a comparative analysis of coupling reagents.[7]
Table 3: Racemization of Fmoc-Cys(Trt)-OH during Coupling with HCTU/DIPEA
| Condition | Racemization (%) |
| Microwave, 50°C | 10.9% |
| Microwave, 80°C | 26.6% |
This data highlights that while HCTU is effective, reaction conditions such as temperature can influence the extent of racemization.[8]
Signaling Pathways and Experimental Workflows
Reaction Mechanism of this compound in Peptide Synthesis
The mechanism of this compound-mediated peptide coupling involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine component.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doras.dcu.ie [doras.dcu.ie]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Large-Scale Peptide Synthesis Using TCTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of therapeutic and research peptides, the demand for high-purity peptides in large quantities necessitates robust and efficient synthesis methodologies. Solid-Phase Peptide Synthesis (SPPS) has emerged as the cornerstone of peptide production, and the choice of coupling reagent is paramount to its success. TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly effective aminium-based coupling reagent that offers a compelling balance of high reactivity and low racemization, making it an excellent candidate for large-scale peptide synthesis.
This compound is an analogue of the widely used HCTU, with the tetrafluoroborate (B81430) anion instead of hexafluorophosphate (B91526). This subtle difference can influence solubility and handling properties. Like HCTU, this compound's reactivity is derived from the electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring, which enhances the leaving group potential of the active ester intermediate.[1][2] This leads to rapid and efficient amide bond formation, a critical factor in the time-sensitive and cost-driven environment of large-scale production.[3][4]
These application notes provide a comprehensive guide to the use of this compound in large-scale peptide synthesis, including detailed protocols, quantitative data for its close analogue HCTU, and troubleshooting guidance for common challenges encountered at an industrial scale.
Data Presentation: Performance of HCTU as a this compound Analogue
| Peptide Sequence | Length | Coupling Time (min) | Deprotection Time (min) | Crude Purity (%) |
| GHRP-6 | 6 | 2 x 1 | 2 x 0.5 | ~85 |
| (65-74)ACP | 10 | 2 x 1 | 1 | ~75 |
| Oxytocin | 9 | 5 | 3 | ~70 |
| G-LHRH | 10 | 5 | 3 | ~80 |
| C-peptide | 31 | 5 | 3 | ~65 |
| hAmylin(1-37) | 37 | 5 | 2 | ~60 |
| beta-amyloid(1-42) | 42 | 5 | 2 | ~55 |
Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis with HCTU.[4]
Experimental Protocols
The following protocols are designed for large-scale solid-phase peptide synthesis using the Fmoc/tBu strategy and can be readily adapted for use with this compound.
Protocol 1: Gram-Scale (1-10 g) Solid-Phase Peptide Synthesis
This protocol is suitable for the synthesis of a target peptide on a 1-10 gram scale.
1. Resin Preparation and Swelling:
-
Select a suitable resin based on the desired C-terminal moiety (e.g., Rink amide for C-terminal amides, 2-Chlorotrityl chloride for protected fragments).
-
Place the desired amount of resin (e.g., 10-50 g) in a suitable reaction vessel equipped with a sintered glass filter and overhead stirrer.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 1-2 hours with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (2.9-4.9 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/TCTU solution.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes. The reaction progress can be monitored using a Kaiser test or a similar qualitative test for free amines. If the test is positive, extend the coupling time or perform a second coupling.
-
After complete coupling, drain the reaction solution and wash the resin extensively with DMF (5-7 times).
4. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the protecting groups used (e.g., for standard tBu-based protecting groups, a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
5. Purification:
-
Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: Kilogram-Scale Solid-Phase Peptide Synthesis Considerations
Scaling up to the kilogram level introduces significant challenges that require careful process control.
1. Reactor and Mixing:
-
Utilize a jacketed reaction vessel with efficient overhead stirring to ensure homogeneous mixing of the resin and reagents and to manage potential exotherms.
-
Inert gas bubbling can also be used to supplement mechanical agitation.[5]
2. Reagent Addition and Heat Management:
-
The activation of amino acids with this compound is an exothermic process. On a large scale, the heat generated can be significant.
-
Controlled Addition: Add the activation base (DIPEA) to the amino acid/TCTU solution in a controlled manner, potentially with cooling, to manage the initial exotherm.
-
Jacket Cooling: Circulate a coolant through the reactor jacket to maintain the desired reaction temperature during the coupling step.[6]
-
Pre-activation: Consider pre-activating the amino acid solution in a separate, cooled vessel before adding it to the resin.
3. Solvent and Reagent Volumes:
-
While maintaining a sufficient excess of reagents is crucial for driving the reaction to completion, excessive solvent volumes can be costly and inefficient.
-
Optimize solvent usage for swelling, washing, and reaction steps to balance reaction efficiency with process sustainability.
4. Troubleshooting Large-Scale Synthesis with this compound:
-
Incomplete Coupling:
-
Cause: Poor mixing, insufficient reagent equivalents, or peptide aggregation.
-
Solution: Ensure efficient stirring. Increase the equivalents of amino acid, this compound, and base. Consider using a stronger solvent system like N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation.[7]
-
-
Guanidinylation:
-
Cause: A potential side reaction with aminium-based reagents where the coupling reagent reacts with the N-terminal amine, capping the peptide chain.[6][8]
-
Solution: Use a slight excess of the activated amino acid relative to the coupling reagent. Avoid prolonged exposure of the deprotected amine to the coupling reagent before the activated amino acid is added.
-
-
Racemization:
-
Cause: Over-activation or prolonged exposure to the basic environment can lead to racemization, especially for sensitive amino acids like Cysteine and Histidine.[9][10]
-
Solution: Keep activation times short. Use a weaker base like sym-collidine if racemization is a significant issue. This compound is generally associated with low levels of racemization.[3]
-
-
Solubility Issues:
-
Cause: The activated amino acid species or the growing peptide chain may have limited solubility.
-
Solution: Ensure sufficient solvent volume. NMP can be a better solvent than DMF for certain sequences. For highly hydrophobic peptides, the use of solubilizing additives may be necessary.[11]
-
Visualizations
This compound Activation Mechanism
Caption: Carboxylic acid activation by this compound.
Large-Scale SPPS Workflow
Caption: General workflow for large-scale SPPS.
Coupling Reagent Selection Logic
References
- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [peptideport.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Complex Peptides with TCTU Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields and purity, especially when dealing with complex peptide sequences. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) has emerged as a highly efficient uronium-based coupling reagent for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its rapid activation of carboxylic acids, coupled with a notable ability to suppress racemization, makes it an invaluable tool for the synthesis of intricate peptides, including cyclic peptides and those containing sterically hindered amino acids.[1] this compound is particularly well-suited for automated peptide synthesis, where its efficiency and reliability contribute to higher throughput and successful outcomes.[2][3]
These application notes provide a comprehensive overview of the use of this compound in complex peptide synthesis, including comparative performance data, detailed experimental protocols, and visual representations of the underlying chemical processes and workflows.
Data Presentation: Performance of this compound and Related Reagents
The efficiency of a coupling reagent is a critical factor in peptide synthesis. While direct comparative data for this compound against a wide range of reagents for the same complex peptide is not extensively published in a single study, its performance can be inferred from studies on its close analogue, HCTU (the hexafluorophosphate (B91526) salt), and direct comparisons in specific studies. HCTU and this compound are both based on the 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) active ester, suggesting very similar reactivity.[2]
Studies have shown that 6-Cl-HOBt-based reagents like HCTU, and by extension this compound, are highly efficient, often outperforming older reagents. For instance, in the synthesis of the difficult 65-74 fragment of the acyl carrier protein (ACP), HCTU demonstrated high efficiency.[4] Another study highlighted that the new 6-Cl-HOBt based reagents, HCTU and particularly this compound, are very efficient.[4]
The following table summarizes the performance of HCTU and HATU in the synthesis of two different peptides, providing a strong indication of the expected performance of this compound.
| Coupling Reagent | Peptide Sequence | Coupling Time | Crude Purity (%) |
| HCTU | 65-74 ACP | 2 x 1 min | 79.86 |
| HATU | 65-74 ACP | 2 x 1 min | 83.63 |
| HCTU | 65-74 ACP | 2 x 20 min | 80.52 |
| HATU | 65-74 ACP | 2 x 20 min | 79.91 |
| HCTU | A-B Amyloid 1-42 | 2 x 1 min | 88.29 |
| HATU | A-B Amyloid 1-42 | 2 x 1 min | 89.63 |
| HCTU | A-B Amyloid 1-42 | 2 x 20 min | 92.11 |
| HATU | A-B Amyloid 1-42 | 2 x 20 min | 91.23 |
Data adapted from a comparative study on HCTU and HATU.[5] this compound is expected to yield similar or better results due to its analogous structure and reported high efficiency.[4]
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in solid-phase peptide synthesis. Optimization may be required for specific peptide sequences.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a linear peptide on a resin support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
This compound reagent
-
Rink Amide resin (or other suitable resin)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Fritted reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/TCTU solution and mix briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature. The reaction progress can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the N-terminally deprotected peptidyl-resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: On-Resin Head-to-Tail Cyclization of a Peptide using this compound
This protocol describes the cyclization of a linear peptide while it is still attached to the solid support.
Materials:
-
Peptidyl-resin with N-terminal Fmoc group removed and a C-terminal carboxylic acid ready for activation (e.g., from a side-chain attached linker).
-
This compound reagent
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the linear peptide is correctly assembled on the resin with the N-terminal amine deprotected and the C-terminal carboxyl group available for activation.
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Cyclization Reaction:
-
Prepare a solution of this compound (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the cyclization solution to the swollen resin.
-
Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence. Monitor the reaction progress by taking small resin samples for cleavage and LC-MS analysis.
-
-
Washing: Once the cyclization is complete, thoroughly wash the resin with DMF and DCM.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify it as described in Protocol 1, steps 6 and 7.
Mandatory Visualizations
This compound Activation and Peptide Coupling Mechanism
References
TCTU: A High-Performance Coupling Reagent for the Synthesis of Peptides Containing Hindered Amino Acids
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of peptide synthesis, the incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), presents a significant synthetic challenge. These residues are crucial for inducing specific secondary structures (e.g., helices) and for enhancing peptide stability against enzymatic degradation. Standard coupling reagents often prove inefficient in forming peptide bonds involving these bulky residues, leading to low yields, incomplete reactions, and racemization. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) has emerged as a highly effective coupling reagent to overcome these synthetic hurdles. This compound, a uronium/aminium salt-based reagent, is analogous to HCTU, featuring a 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety that enhances its reactivity. This application note provides detailed protocols and a comparative overview of this compound for the successful synthesis of peptides containing hindered amino acids.
Advantages of this compound in Hindered Peptide Synthesis
This compound offers several key advantages for the coupling of sterically demanding amino acids:
-
High Reactivity: The presence of the electron-withdrawing chlorine atom on the benzotriazole (B28993) ring makes the 6-Cl-HOBt leaving group more acidic, leading to a more reactive activated ester intermediate compared to reagents based on HOBt, such as HBTU and TBTU.[1][2] This heightened reactivity is crucial for driving the acylation of sterically hindered amines to completion.
-
Suppression of Racemization: this compound is effective in minimizing the loss of stereochemical integrity during the coupling of chiral amino acids.[3] This is a critical factor for the synthesis of biologically active peptides.
-
Compatibility with Automated Synthesis: this compound is well-suited for use in automated solid-phase peptide synthesis (SPPS) protocols, enabling efficient and reliable production of complex peptides.
Comparative Performance
While direct quantitative head-to-head comparisons of this compound with other coupling reagents for a wide range of hindered amino acids are limited in publicly available literature, its performance can be inferred from studies on the closely related and structurally similar HCTU. HCTU has been shown to be a highly efficient coupling agent, often comparable to the highly reactive but more expensive HATU, and superior to HBTU for difficult sequences.[4][5]
Qualitative Comparison of Common Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent | Active Ester Intermediate | Relative Reactivity for Hindered Couplings | Key Advantages |
| This compound | 6-Cl-OBt ester | High | High reactivity, good suppression of racemization. |
| HCTU | 6-Cl-OBt ester | High | More reactive than HBTU, cost-effective alternative to HATU.[4] |
| HATU | OAt ester | Very High | Excellent for extremely difficult couplings, including N-methylated amino acids.[1] |
| COMU | Oxyma ester | High | Non-explosive byproducts, high solubility, and reactivity comparable to HATU.[2][6] |
| HBTU/TBTU | OBt ester | Moderate | Standard, cost-effective reagents, but may be less effective for severe steric hindrance.[1] |
| PyBOP | OBt ester | High | Phosphonium salt, avoids guanidinylation side reaction.[3] |
| DIC/Oxyma | Oxyma ester | High | Carbodiimide-based, cost-effective, and efficient for hindered couplings. |
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual and automated solid-phase peptide synthesis (SPPS) of peptides containing hindered amino acids, such as Aib.
Materials and Reagents
-
Fmoc-protected amino acids (including hindered residues like Fmoc-Aib-OH)
-
This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
Solid support (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether (cold)
Protocol 1: Manual SPPS of a Peptide Containing Aib using this compound
This protocol describes a single coupling cycle for the incorporation of Fmoc-Aib-OH onto a resin-bound peptide chain.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. This compound-mediated Coupling of Fmoc-Aib-OH:
- In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading) and this compound (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution to create the activation mixture.
- Allow the pre-activation to proceed for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and by-products.
5. Monitoring the Coupling Reaction:
- Perform a Kaiser test or other qualitative tests to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, a second coupling (double coupling) is recommended.
6. Chain Elongation:
- Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
7. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
Protocol 2: General Automated SPPS Cycle for Hindered Amino Acids using this compound
This protocol can be adapted for most automated peptide synthesizers. Reagent volumes and delivery times may need to be optimized based on the specific instrument.
| Step | Operation | Reagent/Solvent | Duration |
| 1 | Wash | DMF | 3 x 1 min |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 1 x 5 min |
| 3 | Fmoc Deprotection | 20% Piperidine in DMF | 1 x 15 min |
| 4 | Wash | DMF | 7 x 1 min |
| 5 | Coupling | Fmoc-Amino Acid (3-5 eq.), this compound (2.9-4.9 eq.), DIPEA (6-10 eq.) in DMF | 1 x 2-4 hours |
| 6 | Wash | DMF | 3 x 1 min |
| 7 | (Optional) Capping | Acetic Anhydride/DIPEA in DMF | 1 x 10 min |
| 8 | (Optional) Wash | DMF | 3 x 1 min |
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of this compound.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: this compound-mediated activation and coupling in peptide synthesis.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the amino acid is too high for a single coupling. | Perform a double coupling: after the first coupling, drain and wash the resin, then repeat the coupling step with fresh reagents. Extend the coupling time to 4 hours or overnight. |
| Aggregation of the growing peptide chain on the resin. | Use a solvent mixture known to disrupt aggregation, such as DMF/DCM (1:1). Incorporate pseudoproline dipeptides or Dmb-protected amino acids in the sequence if possible. | |
| Low Final Yield | Incomplete couplings throughout the synthesis. | Ensure each coupling step goes to completion using a monitoring test. Consider using a higher excess of amino acid and coupling reagent (e.g., 5 equivalents). |
| Premature cleavage from the resin. | Ensure the appropriate resin is used for the desired C-terminus and that the linkage is stable to the repeated deprotection steps. | |
| Racemization | Use of a strong base or extended activation times. | Use a weaker base like 2,4,6-collidine instead of DIPEA, especially for sensitive amino acids. Minimize the pre-activation time before adding the activated amino acid to the resin. |
Conclusion
This compound is a powerful and efficient coupling reagent for the synthesis of peptides containing sterically hindered amino acids. Its high reactivity and ability to suppress racemization make it a valuable tool for accessing complex and challenging peptide sequences. By employing the optimized protocols and troubleshooting strategies outlined in this application note, researchers can significantly improve the success rate and purity of their synthesized peptides, accelerating research and development in peptide-based therapeutics and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization with TCTU
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization when using the coupling reagent TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium tetrafluoroborate). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in peptide synthesis?
A1: Racemization is the conversion of a stereochemically pure amino acid into a mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect amino acid stereoisomer into the peptide chain. This can result in a final product with reduced biological activity, altered pharmacological properties, or that is difficult to purify.[2]
Q2: How does this compound help in minimizing racemization?
A2: this compound is a uronium-type coupling reagent that contains a 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety.[3] The electron-withdrawing chlorine atom makes 6-Cl-HOBt a better leaving group compared to the HOBt found in reagents like HBTU. This leads to a more reactive activated ester, which in turn promotes faster and more efficient coupling. A faster coupling reaction reduces the time the activated amino acid is susceptible to racemization.[4]
Q3: What are the primary factors that influence racemization when using this compound?
A3: Several factors can influence the degree of racemization:
-
Base: The type and concentration of the base used are critical. Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can increase racemization by abstracting the α-proton of the activated amino acid.[5][6]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]
-
Pre-activation Time: Longer times between the activation of the amino acid with this compound and the addition of the amine component can lead to increased racemization.[4][7]
-
Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes helping to reduce racemization.[1]
-
Amino Acid Structure: Certain amino acids are inherently more prone to racemization, with Cysteine and Histidine being particularly susceptible. Aspartic acid and Serine can also be problematic under certain conditions.[1]
Troubleshooting Guides
Issue 1: Significant racemization is detected in my peptide synthesized with this compound.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Base | Action: Replace DIPEA or N-methylmorpholine (NMM) with a sterically hindered base like 2,4,6-collidine.[6] Rationale: The bulky nature of 2,4,6-collidine makes it less efficient at abstracting the α-proton of the activated amino acid, which is a key step in the racemization process.[5] |
| Elevated Reaction Temperature | Action: Perform the coupling reaction at a lower temperature, such as 0 °C, and then allow it to slowly warm to room temperature.[6] Rationale: Lowering the temperature slows down the rate of racemization.[1] |
| Prolonged Pre-activation Time | Action: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.[7] Rationale: A longer pre-activation time increases the opportunity for the formation of the planar oxazolone (B7731731) intermediate, which is a primary pathway for racemization.[1] |
| Sensitive Amino Acid Residue | Action: For amino acids prone to racemization (e.g., His, Cys), consider using an alternative coupling strategy for that specific residue, such as using pre-formed active esters or a carbodiimide/additive combination like DIC/Oxyma. Rationale: Some amino acids require specific conditions to maintain their stereochemical integrity. |
Quantitative Data
| Coupling Reagent | Additive | Base | Racemization (%) | Notes |
| HBTU | HOBt | DIPEA | Higher risk | Generally higher than HATU. |
| HATU | HOAt | DIPEA | Lower risk | HOAt provides anchimeric assistance, reducing racemization. |
| HCTU/TCTU | 6-Cl-HOBt | DIPEA | Moderate risk | More reactive than HBTU, which can lead to faster coupling and potentially less racemization. |
| DIC | Oxyma | None/Collidine | Low risk | Generally considered a low-racemization method.[6] |
Note: This table provides a qualitative comparison based on the reactivity of the reagents and their components. Actual racemization levels are highly dependent on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using this compound
This protocol is designed for the coupling of an amino acid to a resin-bound peptide, with an emphasis on minimizing racemization.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
This compound
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x), followed by DMF (3x).
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add this compound (2.9 equivalents) to the amino acid solution.
-
Add 2,4,6-collidine (6 equivalents).
-
-
Coupling: Immediately add the activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive amino acids, the reaction can be started at 0°C and allowed to slowly warm to room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates a complete reaction.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
Protocol 2: HPLC Analysis of Peptide Diastereomers for Racemization Quantification
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide.
Materials:
-
Crude synthetic peptide
-
HPLC system with a UV detector
-
Chiral reversed-phase HPLC column (e.g., C18 with a chiral selector, or a dedicated chiral column)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reference standards for the desired L-peptide and the corresponding D-diastereomer (if available).
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of Solvent A and B).
-
HPLC Method Development:
-
Equilibrate the chiral HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the sample.
-
Develop a linear gradient to elute the peptide diastereomers (e.g., 5% to 60% Solvent B over 30 minutes). The exact gradient will need to be optimized for the specific peptide.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired peptide and its diastereomer. If standards are available, their retention times can be used for confirmation.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-diastereomer / (Area of L-diastereomer + Area of D-diastereomer)] x 100
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting incomplete coupling with TCTU
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) in their peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
A1: this compound is a uronium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during solid-phase peptide synthesis (SPPS).[1] It is an efficient activator of carboxylic acids, enabling rapid and effective peptide bond formation.[1]
Q2: How does this compound activate a carboxylic acid?
A2: this compound reacts with the carboxyl group of an N-protected amino acid in the presence of a base. This reaction forms a highly reactive O-(6-chlorobenzotriazol-1-yl) active ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free amine of the adjacent amino acid on the solid support, resulting in the formation of a peptide bond.
Q3: What are the advantages of using this compound over other coupling reagents?
A3: this compound, and its hexafluorophosphate (B91526) analog HCTU, are known for their high coupling efficiency and rapid reaction kinetics.[2] The presence of the electron-withdrawing chlorine atom on the benzotriazole (B28993) ring enhances the reactivity of the active ester, often leading to improved performance in difficult couplings compared to reagents like HBTU.[3][4] Additionally, this compound is recognized for its ability to suppress racemization.[1]
Q4: Can this compound be used for challenging or sterically hindered couplings?
A4: Yes, this compound is considered a very efficient coupling reagent, particularly for sequences that are known to be difficult to synthesize.[2] Its high reactivity makes it a suitable choice for coupling sterically hindered amino acids.
Troubleshooting Incomplete Coupling with this compound
Below are common issues encountered during peptide coupling with this compound, along with potential causes and recommended solutions.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Insufficient Reagent Equivalents | Increase the equivalents of the Fmoc-amino acid, this compound, and base (e.g., DIPEA). For a standard coupling, 3-5 equivalents of each relative to the resin loading are recommended. For difficult couplings, this can be increased.[5] |
| Suboptimal Reaction Time | For standard couplings, a reaction time of 1-2 hours at room temperature is generally sufficient. For sterically hindered amino acids or difficult sequences, consider extending the reaction time or performing a "double coupling" where the coupling step is repeated with fresh reagents.[6] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP before the coupling step. Poor swelling can limit the accessibility of the reactive sites.[7] |
| Peptide Aggregation | For hydrophobic or aggregation-prone sequences, consider switching to a more polar solvent like NMP, or using a mixture of DMF and DMSO. Microwave-assisted synthesis can also help to disrupt aggregation.[8] |
| Steric Hindrance | For particularly bulky amino acids, increasing the reaction temperature (e.g., to 40-50°C) can help overcome the steric barrier. However, be mindful that higher temperatures can also increase the risk of side reactions like racemization.[5][9] |
| Reagent Degradation | Ensure that the this compound and the solvent (DMF) are of high quality and anhydrous. This compound can be sensitive to moisture. While this compound is generally stable in DMF solution for use in automated synthesizers, prolonged storage in solution is not recommended.[4] |
Problem 2: Presence of Side Products
| Side Product | Potential Cause | Recommended Solution | | :--- | :--- | | Racemization | The formation of an oxazolone (B7731731) intermediate during activation can lead to the loss of stereochemical integrity, especially with sensitive amino acids like Cys and His.[10] Prolonged activation times or elevated temperatures can exacerbate this issue. | Minimize the pre-activation time before adding the activated amino acid to the resin. Avoid excessively high temperatures during coupling. For highly racemization-prone residues, consider using a weaker base like 2,4,6-collidine in place of DIPEA.[11] | | Guanidinylation | Excess uronium reagent (this compound) can react with the free N-terminal amine of the peptide, forming a guanidinium (B1211019) cap that terminates the peptide chain.[12][13] This is more likely to occur during slow coupling reactions where the this compound is not consumed quickly. | Use a slight excess of the carboxylic acid relative to this compound to ensure the coupling reagent is consumed in the desired reaction.[3] Avoid large excesses of this compound, especially in segment couplings or cyclizations. If guanidinylation is a persistent issue, consider switching to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[3] | | Deletion Sequences | Incomplete coupling at a given step, followed by successful coupling of the subsequent amino acid, will result in a peptide with a missing residue. | Ensure complete coupling at each step by performing a qualitative test (e.g., Kaiser test) before proceeding to the next deprotection step. If the test is positive (indicating free amines), repeat the coupling.[14] |
Quantitative Data
Table 1: Comparison of Coupling Reagent Performance in the Synthesis of a Difficult Aza-Peptide
| Coupling Reagent | Leaving Group | Observed Rate Constant (kobs, min⁻¹) | Acylation Yield (%) |
| HCTU | 6-Cl-HOBt | 0.018 ± 0.002 | 55 ± 2 |
| HATU | HOAt | 0.017 ± 0.002 | 97 ± 3 |
| TBTU | HOBt | 0.004 ± 0.001 | 69 ± 5 |
| PyBOP | HOBt | 0.005 ± 0.002 | 65 ± 14 |
| COMU | Oxyma | 0.089 ± 0.003 | 98 ± 1 |
Data adapted from a study on aza-peptide synthesis, which presents a challenging coupling scenario. HCTU is the hexafluorophosphate analog of this compound, and their reactivities are generally considered to be very similar.[15]
Experimental Protocols
Standard Protocol for this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.[7]
- Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF.
- Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
2. Amino Acid Activation:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (2.9-4.9 equivalents) in DMF.
- Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
- Allow the mixture to pre-activate for 1-2 minutes.
3. Coupling Reaction:
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended or the temperature moderately increased.[5]
4. Washing and Monitoring:
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
- (Optional but recommended) Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.
Visualizations
Caption: Mechanism of this compound-mediated amide bond formation.
Caption: General workflow for solid-phase peptide synthesis (SPPS) using this compound.
Caption: Logical workflow for troubleshooting incomplete coupling with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zjwintime.com [zjwintime.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
TCTU in Peptide Synthesis: Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting strategies for side reactions encountered when using TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in peptide synthesis?
A1: this compound is a uronium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during solid-phase peptide synthesis (SPPS).[1] It is known for its high efficiency and rapid reaction kinetics. A key advantage of this compound is its ability to suppress racemization, which helps maintain the stereochemical integrity of the amino acids and the biological activity of the final peptide.[1]
Q2: After a coupling step with this compound, my LC-MS analysis shows the desired peptide mass plus a peak with an additional mass of +42.02 Da. What is this side product?
A2: An unexpected mass addition of +42.02 Da is a strong indicator of N-terminal guanidinylation. This is a known side reaction for uronium/aminium-type coupling reagents.[2] The this compound reagent can react with the free N-terminal amine of the peptide chain, converting it into a tetramethylguanidinium group instead of coupling the next amino acid.
Q3: What factors contribute to the N-terminal guanidinylation side reaction?
A3: Guanidinylation is a competitive reaction that occurs when the activated this compound reagent reacts with the peptide's N-terminal amine. This is more likely to occur under specific conditions, such as an excess of the coupling reagent, extended reaction times, or when coupling sterically hindered amino acids where the desired amide bond formation is slow.[3][4]
Q4: While this compound is known to suppress racemization, under what conditions might it still be a concern?
A4: Although this compound is highly effective at preventing racemization, the risk is not zero.[1] Racemization can be influenced by factors such as the choice and amount of base used, reaction temperature, and the specific amino acid being coupled.[5][6] For example, using a strong base or excessive amounts of base can increase the likelihood of the α-proton being abstracted from the activated amino acid, leading to a loss of stereochemical purity.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Prevention |
| Unexpected +42 Da mass observed (Guanidinylation) | 1. Excess coupling reagent relative to the amino acid. 2. Slow coupling kinetics (e.g., with hindered amino acids). 3. Extended pre-activation or reaction times. | 1. Optimize Stoichiometry: Use a slight excess of the Fmoc-amino acid relative to this compound (e.g., 1.0 eq Amino Acid to 0.95 eq this compound). 2. Minimize Pre-activation: Add the activated amino acid solution to the resin immediately or within 1-5 minutes of activation.[3] 3. Use a Non-nucleophilic Base: Employ a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| Low Coupling Yield / Incomplete Reaction | 1. Aggregation of the growing peptide chain on the resin.[7] 2. Steric hindrance from bulky amino acids. 3. Poor solubility of reagents or degradation of this compound. | 1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt to disrupt aggregation.[7] 2. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). 3. Use an Alternative Reagent: For extremely difficult couplings, consider phosphonium (B103445) salt reagents (like PyBOP), which do not have guanidinylation activity.[6][8] |
| Presence of Racemized Product | 1. Excessive amount or strength of the base. 2. Prolonged reaction time at elevated temperatures. | 1. Base Selection: Use a weaker tertiary base like N-methylmorpholine (NMM) or reduce the equivalents of DIPEA.[6] 2. Control Temperature: Avoid excessive heat unless necessary for a specific difficult coupling. 3. Additives: For segment coupling or particularly sensitive amino acids, the addition of an agent like Oxyma Pure® can further reduce racemization.[6] |
Experimental Protocols
Protocol 1: Standard this compound-Mediated Coupling in SPPS
Objective: To perform a standard coupling of an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) and this compound (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin-bound peptide.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: After the reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion before proceeding to the next deprotection step.
Protocol 2: Optimized Protocol to Minimize N-Terminal Guanidinylation
Objective: To perform a coupling reaction while minimizing the guanidinylation side reaction, especially for sterically hindered or valuable amino acids.
Materials:
-
Same as Protocol 1, with the potential addition of 2,4,6-collidine as an alternative base.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the Fmoc-protected amino acid (1.5 eq) in DMF.
-
Prepare a separate solution of this compound (1.45 eq) in DMF.
-
Prepare a separate solution of DIPEA or 2,4,6-collidine (3.0 eq) in DMF.
-
-
"In Situ" Coupling:
-
To the deprotected, washed, and drained resin-bound peptide, add the Fmoc-amino acid solution.
-
Immediately follow with the this compound solution.
-
Finally, add the base solution. This sequential addition minimizes the time the free this compound is in contact with the N-terminal amine before the desired carboxylic acid activation and coupling can occur.
-
-
Reaction: Agitate the mixture for 45-90 minutes. Monitor reaction progress if possible.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF (5 times) to ensure complete removal of byproducts.
Protocol 3: Detection of Guanidinylation by LC-MS
Objective: To analytically detect and quantify the extent of the N-terminal guanidinylation side reaction in a crude peptide sample.
Methodology:
-
Sample Preparation: After cleavage from the resin and removal of side-chain protecting groups, dissolve a known amount of the crude peptide product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient suitable for peptide elution, for example, 5% to 65% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis: Perform a full scan to identify the molecular weights of the desired peptide (M) and the guanidinylated byproduct (M + 42.02 Da).
-
Quantification: Use extracted ion chromatograms (EIC) for the specific m/z values of both the target peptide and the side product. Integrate the peak areas to determine the relative percentage of the guanidinylated species.
-
Visual Guides
Caption: Troubleshooting workflow for common this compound issues.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Optimizing TCTU Concentration for Difficult Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) concentration for the synthesis of difficult peptide sequences. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to overcome common challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence "difficult" to synthesize?
A1: Difficult sequences typically exhibit characteristics that hinder efficient coupling reactions during SPPS. These include:
-
Steric Hindrance: Bulky amino acid residues (e.g., Aib, Val, Ile) can physically obstruct the approach of the incoming activated amino acid.
-
Secondary Structure Formation: The growing peptide chain can fold into stable secondary structures, such as β-sheets, on the resin, making the N-terminus inaccessible.
-
Aggregation: Hydrophobic sequences have a tendency to aggregate, leading to poor solvation and reduced reactivity.[1]
-
N-methylated Amino Acids: The presence of N-methylated residues can significantly slow down coupling kinetics.
Q2: Why is this compound a good choice for difficult sequences?
A2: this compound is a uronium-based coupling reagent that is highly effective for difficult sequences due to its rapid activation of carboxylic acids to form highly reactive intermediates. It is structurally similar to HCTU, which is known to improve reaction rates and is efficient for challenging couplings.[2][3] this compound is also known to suppress racemization, which is crucial for maintaining the stereochemical integrity of the final peptide.[4]
Q3: What is the standard concentration of this compound for a routine coupling reaction?
A3: For standard couplings, a molar excess of 1.5 to 2.0 equivalents of this compound, the Fmoc-amino acid, and a base (relative to the resin loading) is typically sufficient for efficient coupling.
Q4: How does increasing the this compound concentration impact the coupling reaction?
A4: Increasing the concentration of this compound can help drive difficult coupling reactions to completion by increasing the concentration of the activated amino acid. However, using a large excess of uronium-based reagents like this compound can lead to side reactions, such as the guanidinylation of the N-terminal amine, which terminates the peptide chain. Therefore, it is crucial to optimize the concentration rather than using an excessive amount.
Q5: When should I consider using a higher concentration of this compound?
A5: A higher concentration of this compound should be considered when dealing with known difficult couplings, such as:
-
Coupling of sterically hindered amino acids.
-
Sequences prone to aggregation.
-
Couplings that have failed to go to completion at standard concentrations, as indicated by a positive Kaiser test.
Troubleshooting Guide for Incomplete Coupling with this compound
This guide provides a systematic approach to troubleshoot and resolve incomplete coupling reactions when using this compound.
| Observation | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test after initial coupling | Incomplete reaction | 1. Increase Reaction Time: Extend the coupling time (e.g., from 1 hour to 2-4 hours). 2. Double Coupling: Perform a second coupling with fresh reagents. 3. Increase this compound Concentration: Increase the molar excess of this compound and the amino acid (see table below for recommendations). |
| Persistently positive Kaiser test after extended time and double coupling | Severe Steric Hindrance or Aggregation | 1. Optimize this compound Concentration: Use a higher molar excess of this compound (e.g., 3-5 equivalents). 2. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-50°C). 3. Use Additives: Incorporate additives like Oxyma Pure to enhance coupling efficiency and suppress racemization. 4. Change Solvent: Use a solvent mixture that disrupts secondary structures, such as DMF/NMP or DMF/DMSO. |
| Low purity of final peptide with deletion sequences | Consistently incomplete couplings | 1. Proactive Optimization: For sequences known to be difficult, start with a higher this compound concentration and consider double coupling for specific residues from the outset. 2. Incorporate Backbone Protection: For aggregation-prone sequences, use pseudoproline dipeptides or other backbone protection strategies.[1][5] |
Optimizing this compound Concentration: Data Summary
While direct quantitative data for this compound is limited, the following recommendations are extrapolated from best practices with the closely related and well-documented HCTU reagent. The optimal concentration is sequence-dependent and should be confirmed by monitoring the reaction (e.g., with a Kaiser test).
| Type of Difficult Sequence | Recommended Molar Excess of this compound (relative to resin loading) | Recommended Molar Excess of Amino Acid | Recommended Molar Excess of Base (e.g., DIPEA) | Notes |
| Standard Coupling | 1.5 - 2.0 eq. | 1.5 - 2.0 eq. | 3.0 - 4.0 eq. | A good starting point for most amino acids. |
| Sterically Hindered Amino Acids (e.g., Aib, Val-Val) | 2.0 - 3.0 eq. | 2.0 - 3.0 eq. | 4.0 - 6.0 eq. | Consider pre-activation of the amino acid for 1-2 minutes before adding to the resin. Double coupling is often recommended. |
| Aggregation-Prone Sequences (hydrophobic stretches) | 2.0 - 4.0 eq. | 2.0 - 4.0 eq. | 4.0 - 8.0 eq. | Higher concentrations can help overcome reduced reaction rates due to aggregation. Consider using structure-disrupting solvents. |
| N-methylated Amino Acids | 3.0 - 5.0 eq. | 3.0 - 5.0 eq. | 6.0 - 10.0 eq. | These couplings are notoriously slow and require more forcing conditions. Longer reaction times are also necessary. |
Experimental Protocols
Protocol 1: Standard this compound Coupling
-
Fmoc-Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (2.0 eq.) and this compound (1.95 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the amino acid/TCTU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to check for reaction completion.
Protocol 2: Double Coupling for Difficult Residues
-
Perform the initial coupling reaction as described in Protocol 1 (steps 1-4).
-
After the first coupling, wash the resin with DMF (3 times).
-
Repeat the coupling step (Protocol 1, step 3) with a fresh solution of activated amino acid.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Qualitative Kaiser Test
This test is used to detect the presence of free primary amines on the resin.[4][6]
Reagents:
-
Reagent A: 1 mL of 0.0002 M KCN in pyridine.
-
Reagent B: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Wash the beads with ethanol (B145695) and decant.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Simplified mechanism of this compound-mediated peptide coupling.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
TCTU Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), along with troubleshooting guides for common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a cool, dry place at temperatures between 2-8°C.[1] It is important to protect it from moisture and light.[2]
Q2: How should I handle this compound powder?
A2: this compound is hygroscopic and moisture-sensitive.[2][3] It is crucial to handle the powder in a dry environment, for instance, inside a glove box or under an inert atmosphere. Avoid formation of dust and aerosols.[4] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[5]
Q3: How stable is this compound in solution?
A3: Solutions of uronium-based reagents like this compound in DMF (dimethylformamide) are generally considered to have good stability, which makes them suitable for use in automated peptide synthesizers.[4][6] However, some sources suggest that uronium reagents may have limited solution stability, so it is best practice to use freshly prepared solutions for optimal performance.[4][6]
Q4: Can I store this compound solutions?
A4: For best results, it is recommended to use this compound solutions fresh. If storage is necessary, it should be for a short period in a tightly sealed container, protected from moisture and light, and stored at a low temperature. The stability of phosphonium (B103445) reagents in DMF, a related class of coupling reagents, is moderate, and they are typically used within two days when stored in closed vials.[4] A similar cautious approach should be taken with this compound solutions.
Q5: What are the signs of this compound degradation?
A5: Degradation of solid this compound may be indicated by a change in its appearance from a white to off-white crystalline powder or by clumping due to moisture absorption.[2][3] In solution, degradation can lead to reduced coupling efficiency in your reactions, resulting in lower yields of your desired product.
This compound Storage and Stability Data
| Parameter | Recommendation | Rationale |
| Solid Storage Temperature | 2-8°C[1] | To minimize thermal degradation. |
| Solid Storage Atmosphere | Dry, inert atmosphere (e.g., Argon, Nitrogen) | This compound is hygroscopic and moisture can lead to degradation.[2][3] |
| Light Exposure | Store in the dark | To prevent light-induced degradation.[2] |
| Solution (in DMF) Stability | Use fresh for best results. If stored, use for a maximum of 2 days in a closed vial.[4] | While generally stable, prolonged storage can lead to degradation and reduced performance.[4][6] |
Troubleshooting Guide
Issue 1: Low Coupling Yield or Incomplete Reaction
Possible Causes:
-
Degraded this compound: The reagent may have been improperly stored or handled, leading to a loss of activity.
-
Sterically Hindered or "Difficult" Amino Acids: Coupling of bulky or hydrophobic amino acids can be challenging.[7]
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing further reaction.[8]
-
Suboptimal Reaction Conditions: Incorrect solvent, base, or reaction time can lead to incomplete coupling.
Solutions:
-
Verify Reagent Quality: Use a fresh vial of this compound or test the activity of the current batch on a simple, known reaction.
-
Optimize Coupling Conditions:
-
Address Peptide Aggregation:
Issue 2: Guanidinylation of the N-terminus
Description:
A common side reaction with uronium-based coupling reagents like this compound is the guanidinylation of the free N-terminal amine of the peptide.[4][6] This results in a +96 Da modification and terminates the peptide chain elongation.[6]
Possible Causes:
-
Excess this compound: Using an excess of the coupling reagent increases the likelihood of this side reaction.[6][10]
-
Slow Carboxyl Activation: When the activation of the carboxylic acid is slow, the free this compound has more opportunity to react with the N-terminus.[6]
Solutions:
-
Stoichiometry Control: Use equimolar amounts of the carboxylic acid and this compound.[6]
-
Pre-activation: Activate the carboxylic acid with this compound for a short period (e.g., 1-2 minutes) before adding it to the deprotected peptide on the resin.[11] This minimizes the exposure of the free amine to the active coupling reagent.
-
Choice of Base: In situations with a high risk of side reactions, using a weaker base like sym-collidine may be beneficial.[6]
Experimental Protocols
Protocol for Assessing this compound Activity
This protocol provides a general method to test the activity of a this compound batch.
Materials:
-
This compound to be tested
-
A standard Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
A resin with a free amine group (e.g., Rink Amide resin after Fmoc deprotection)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit (Ninhydrin test)
Procedure:
-
Swell a known amount of resin in DMF.
-
If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of free primary amines.
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (colorless or yellow beads) indicates a complete coupling reaction and active this compound.
Visualizations
Caption: Recommended workflow for this compound handling and usage.
Caption: Desired coupling pathway vs. guanidinylation side reaction.
Caption: Troubleshooting decision tree for low coupling yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. solids-solutions.com [solids-solutions.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. mttlab.eu [mttlab.eu]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. carlroth.com [carlroth.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
TCTU-Mediated Coupling Efficiency: A Technical Support Center
Welcome to the technical support center for O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU)-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of base selection on coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in this compound-mediated coupling reactions?
A1: In this compound-mediated coupling, a tertiary amine base is crucial for two primary reasons.[1] First, it deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the this compound reagent to form a highly reactive O-acylisourea intermediate.[1][2] Second, if the amine component is in a salt form (e.g., hydrochloride), the base neutralizes it to the free amine, which is necessary for the nucleophilic attack on the activated carboxylic acid.[1]
Q2: How does the choice of base affect the coupling efficiency and purity?
A2: The selection of a base is a critical parameter that can significantly impact the reaction's success. The basicity and steric hindrance of the base influence the rate of the coupling reaction as well as the extent of side reactions, primarily racemization and guanidinylation.[1][3] A careful balance must be struck to ensure efficient coupling while minimizing the formation of impurities.[1]
Q3: What are the most common bases used with this compound, and what are their characteristics?
A3: The most commonly used tertiary amine bases for this compound-mediated coupling are N,N-Diisopropylethylamine (DIEA), N-methylmorpholine (NMM), and 2,4,6-Collidine. Their key characteristics are summarized in the table below.
| Base | Common Abbreviation | pKa of Conjugate Acid | Steric Hindrance | Key Characteristics |
| N,N-Diisopropylethylamine | DIEA, Hünig's base | ~10.8 | High | A strong, sterically hindered, non-nucleophilic base. Widely used for general-purpose coupling.[4] |
| N-Methylmorpholine | NMM | ~7.4 | Medium | A weaker base than DIEA with less steric hindrance.[4] |
| 2,4,6-Collidine | ~7.4 | High | A sterically hindered base with basicity similar to NMM. Often recommended to suppress racemization.[3][5] |
Q4: When should I choose DIEA, NMM, or Collidine?
A4: The choice of base depends on the specific requirements of your coupling reaction:
-
Use DIEA (or other sterically hindered strong bases) when:
-
Coupling sterically hindered amino acids where a faster reaction rate is desired.[4]
-
Racemization is not a primary concern for the specific amino acid being coupled.
-
-
Use NMM or 2,4,6-Collidine (weaker, sterically hindered bases) when:
Q5: What is racemization and how can the choice of base help to minimize it?
A5: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during the coupling reaction, leading to the formation of the D-isomer.[6] This can occur through the formation of an oxazolone (B7731731) intermediate, a process catalyzed by bases. Using a weaker or more sterically hindered base, such as NMM or collidine, can reduce the rate of oxazolone formation and thus suppress racemization.[3][5]
Q6: What is guanidinylation and how can I prevent it?
A6: Guanidinylation is a side reaction where the this compound reagent reacts directly with the free N-terminal amine of the peptide chain. This forms a stable guanidinium (B1211019) group that caps (B75204) the peptide, preventing further elongation.[3][7] This side reaction is more likely to occur with an excess of the coupling reagent and base.[3][8] To prevent guanidinylation:
-
Use a stoichiometric amount of this compound relative to the carboxylic acid.[3]
-
Consider pre-activating the carboxylic acid with this compound for a short period before adding it to the amine component.[3]
-
Use a weaker base like NMM or collidine, which can help to suppress this side reaction.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Yield | Inefficient activation of the carboxylic acid. | Ensure your this compound and base are of high quality and anhydrous. Increase the equivalents of this compound and base slightly (e.g., 1.2 equivalents). |
| Steric hindrance from bulky amino acids. | Switch to a stronger, more sterically hindered base like DIEA to potentially increase the reaction rate. Consider performing a "double coupling" by repeating the coupling step with fresh reagents.[7][9] For extremely difficult couplings, increasing the reaction temperature or time may be necessary, but monitor for increased side reactions.[7] | |
| Peptide aggregation on the solid support. | Use a solvent with better solvating properties, such as NMP instead of DMF.[7] Incorporate disrupting elements like pseudoproline dipeptides in the sequence if aggregation is anticipated. | |
| Significant Racemization | The base is too strong or not sterically hindered enough. | Switch from DIEA to a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[3][5] |
| Prolonged activation time. | Minimize the pre-activation time before adding the amine component. | |
| Elevated reaction temperature. | Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). | |
| Guanidinylation of N-terminus | Excess this compound and/or base. | Use a stoichiometric amount of this compound and base relative to the carboxylic acid.[3] |
| Slow coupling reaction allowing for side reactions. | Pre-activate the carboxylic acid with this compound for a short period (1-5 minutes) before adding it to the amine to favor the desired reaction.[3] | |
| The base is promoting the side reaction. | Use a weaker base like NMM or collidine.[3] |
Experimental Protocols
Protocol 1: General this compound-Mediated Coupling in Solution-Phase
Materials:
-
N-protected amino acid (1.0 equivalent)
-
Amine component (1.0-1.2 equivalents)
-
This compound (1.0-1.2 equivalents)
-
Selected Base (DIEA, NMM, or Collidine) (2.0-2.5 equivalents if the amine is a salt, 1.0-1.2 equivalents if it is a free base)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and the amine component in the anhydrous solvent in a clean, dry flask.
-
Add the selected base to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate aqueous work-up and purification.
Protocol 2: General this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS) (Fmoc-based)
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
This compound (3-5 equivalents)
-
Selected Base (DIEA, NMM, or Collidine) (6-10 equivalents)
-
Resin-bound amine
-
Anhydrous SPPS-grade solvent (e.g., DMF, NMP)
Procedure:
-
Swell the resin in the chosen solvent.
-
Perform Fmoc deprotection of the resin-bound amine using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.
-
Add the selected base to the amino acid/TCTU solution to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin thoroughly with DMF and DCM to prepare for the next deprotection/coupling cycle.
Visualizations
Caption: Mechanism of this compound-mediated amide bond formation.
Caption: General workflow for SPPS using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation in Peptide Synthesis with TCTU
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming peptide aggregation during solid-phase peptide synthesis (SPPS) using the coupling reagent TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound, or O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, is an aminium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during solid-phase peptide synthesis (SPPS).[1] It is known for its high efficiency, rapid reaction times, and its ability to suppress racemization, which helps maintain the stereochemical integrity of the final peptide.[1] this compound is a derivative of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt).[2]
Q2: What is peptide aggregation and why is it a problem during SPPS?
A2: Peptide aggregation is the process where growing peptide chains on the solid support associate with each other, primarily through intermolecular hydrogen bonds, forming insoluble structures.[3][4] This is particularly common with hydrophobic sequences or those prone to forming secondary structures like β-sheets.[5] Aggregation can lead to severe synthesis problems, including incomplete coupling and deprotection reactions, resulting in low yields and difficult purification of the crude product.[3][4] A visible sign of severe aggregation can be the shrinking of the resin matrix.[4]
Q3: How does this compound help in synthesizing "difficult" or aggregation-prone sequences?
A3: this compound, and its analogue HCTU, are highly efficient coupling reagents that promote rapid amide bond formation.[3][6] The speed of the coupling reaction can be crucial for "difficult sequences" as it helps to complete the reaction before significant aggregation of the growing peptide chain can occur.[1] Their high reactivity helps to drive the reaction to completion even with sterically hindered amino acids, which are often part of aggregation-prone sequences.[1]
Q4: What is guanidinylation and how can it be prevented when using this compound?
A4: Guanidinylation is a side reaction that can occur with aminium/uronium-based coupling reagents like this compound.[7] Excess reagent can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium (B1211019) group (+96 Da mass addition) that irreversibly terminates chain elongation.[7][8] This is more likely to happen if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[8] To prevent this, it is recommended to use a slight excess of the amino acid relative to the coupling reagent and to pre-activate the amino acid for a short duration (1-5 minutes) before adding it to the resin.[9]
Troubleshooting Guide
Q5: I am synthesizing a hydrophobic peptide and the resin beads are clumping and shrinking. What should I do?
A5: Resin shrinking is a classic sign of on-resin aggregation.[4] This makes the reactive sites on the peptide chains inaccessible, leading to failed couplings.
Recommended Actions:
-
Change the Solvent System: Switch from standard DMF to more polar, dissociating solvents. A 1:1 mixture of DMF:DMSO is often effective at disrupting aggregation.[6][10] For very difficult sequences, using pure DMSO for both coupling and deprotection steps can be beneficial.[10]
-
Increase Temperature: Performing the coupling reaction at a higher temperature can help to break up aggregates.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bonds that cause aggregation.[4] However, this may reduce the solubility of other reagents.[11]
Q6: The Kaiser test is negative, but my final product shows significant deletion sequences. Why is this happening?
A6: With severe aggregation, the N-terminal amines can become buried within the aggregated peptide-resin matrix, making them inaccessible to both the coupling reagents and the ninhydrin (B49086) molecules of the Kaiser test.[4] This can give a "false negative" result, leading you to believe the coupling was successful when it was not.
Recommended Actions:
-
Use Aggregation-Disrupting Strategies: Implement the solvent and temperature changes described in Q5.
-
Introduce Backbone Protection: Re-synthesize the peptide incorporating backbone protection strategies. This is one of the most effective ways to prevent aggregation.[4] Options include:
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide, which disrupts the formation of secondary structures, every 5-6 residues can significantly improve synthesis efficiency.[4]
-
Hmb/Dmb Protecting Groups: Using amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen prevents hydrogen bonding.[12]
-
Q7: My final peptide has a mass addition of +96 Da, and I see truncated sequences in the mass spectrum. What went wrong?
A7: A mass increase of +96 Da is a strong indicator of N-terminal guanidinylation, a side reaction caused by the this compound reagent that terminates the peptide chain.[8]
Recommended Actions:
-
Optimize Stoichiometry: Ensure you are not using an excess of this compound relative to the amino acid. A slight excess of the amino acid is preferred.[9]
-
Use Pre-activation: Activate the amino acid with this compound and a base (e.g., DIPEA) in a separate vessel for 1-5 minutes before adding the mixture to the resin.[9] This minimizes the time the free this compound is in contact with the resin-bound peptide.
-
Consider a Weaker Base: In cases with a high risk of side reactions, using a more sterically hindered base like 2,4,6-collidine instead of DIPEA can help suppress guanidinylation.[9]
Data and Performance
The following tables summarize typical synthesis conditions and performance when using this compound's close analogue, HCTU, which has been shown to have very similar efficiency.[6] This data can be used as a starting point for optimizing your synthesis with this compound.
Table 1: Comparison of Coupling Reagents for the Synthesis of 65-74ACP
| Coupling Reagent | Purity Comparison | Notes |
| HCTU | High Purity | Purity was found to be extremely similar to that achieved with HATU.[6] |
| This compound | High Purity | As an analogue of HCTU, expected to show similar high efficiency.[3] |
| HATU | High Purity | Considered a highly efficient, but often more expensive, coupling reagent.[6] |
| HBTU | Lower Purity | Resulted in additional impurities compared to HCTU and HATU.[6] |
| TBTU | Lower Purity | Resulted in additional impurities compared to HCTU and HATU.[6] |
| PyBOP | Lower Purity | Resulted in additional impurities compared to HCTU and HATU.[6] |
Table 2: Example Synthesis Parameters using HCTU for Difficult Sequences
| Peptide | Sequence Length | Deprotection Time (2x) | Coupling Time (1-2x) | Total Synthesis Time | Key Challenge |
| 65-74ACP | 10-mer | 30 sec | 1 min* | ~2.1 hr | Aggregation-prone sequence.[6] |
| C-Peptide | 31-mer | 1.5 min | 2 min | ~9 hr | Long peptide sequence.[6] |
| hAmylin1-37 | 37-mer | 1 min | 2.5 min | ~11 hr | Long, aggregation-prone.[6] |
| β-Amyloid1-42 | 42-mer | 1 min | 5 min | ~11.6 hr | High hydrophobicity and aggregation.[6] |
| Note: For the 65-74ACP peptide, the difficult Val coupling was improved by using a 1:1 DMF:DMSO solvent and extending the coupling time to 2x5 min for that specific residue.[6] |
Experimental Protocols
Protocol 1: Standard this compound Coupling Cycle (Fmoc-SPPS)
This protocol is a general guideline for a standard coupling reaction.
-
Deprotection: Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF (2 x 5-10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), this compound (3.9 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Pre-activation (Optional but Recommended): Gently agitate the activation mixture for 1-5 minutes at room temperature.[9]
-
Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[1]
Protocol 2: this compound Coupling for Aggregation-Prone Sequences
This protocol incorporates modifications to disrupt on-resin aggregation.
-
Deprotection: Perform the deprotection step as described in Protocol 1.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation Solution Preparation: Prepare the activation mixture as described in Protocol 1, but use a 1:1 mixture of DMF:DMSO as the solvent.[6]
-
Pre-activation: Pre-activate for 1-5 minutes.
-
Coupling: Add the activated solution to the resin. Agitate for 1-2 hours. For particularly difficult couplings, consider increasing the temperature to 40-50°C.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test. If the test is positive, a second coupling (double coupling) may be required.
Visual Guides
Caption: Troubleshooting workflow for common peptide synthesis issues.
Caption: Mechanism of peptide aggregation and its prevention via backbone protection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. peptide.com [peptide.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Synthesized with TCTU
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) in peptide synthesis. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of peptides synthesized with this reagent.
Troubleshooting Guide
This guide provides solutions to common problems observed during the purification of peptides synthesized using this compound.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | Peptide Aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation. | - Dissolve the crude peptide in a stronger solvent like neat TFA, formic acid, or hexafluoroisopropanol (HFIP) before dilution with the initial mobile phase. - Add organic modifiers or chaotropic agents to the mobile phase. - Increase the column temperature. |
| Secondary Interactions with Column: Residual free silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide. | - Ensure the mobile phase contains an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA).[1][2] - Consider using a different column with end-capping or a different stationary phase (e.g., phenyl-hexyl). | |
| Low Yield of Purified Peptide | Incomplete Coupling during Synthesis: This leads to a higher proportion of deletion or truncated sequences, which are difficult to separate from the target peptide. | - While this is a synthesis issue, it impacts purification. For future syntheses, consider optimizing coupling times or using a slight excess of this compound and the amino acid. |
| Peptide Precipitation on Column: Highly hydrophobic peptides may precipitate at the head of the column upon injection from a less organic sample solvent. | - Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase. - Inject a smaller sample volume or a more dilute sample. | |
| Loss of Peptide during Lyophilization: Very short or hydrophilic peptides may be lost as an aerosol during freeze-drying. | - Ensure the lyophilizer is operating at a sufficiently low temperature and high vacuum. - Consider adding a small amount of a non-volatile, biocompatible bulking agent. | |
| Co-elution of Impurities | Similar Hydrophobicity of Impurities: Deletion sequences or peptides with minor modifications can have very similar retention times to the target peptide. | - Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[1] - Try an orthogonal purification method, such as ion-exchange chromatography, if the impurities have a different net charge. |
| Presence of this compound Byproducts: While the primary byproducts of uronium-based reagents are generally water-soluble, some may persist. | - Perform a pre-purification wash of the crude peptide with a solvent in which the peptide is insoluble but the byproducts are soluble (e.g., cold diethyl ether).[1] | |
| Unexpected Peaks in Mass Spectrometry Analysis of Purified Fractions | Racemization: Although this compound is known to suppress racemization, it can still occur, especially with sensitive amino acids like histidine and cysteine.[3][4] | - Racemized diastereomers can sometimes be separated by optimizing the HPLC gradient or changing the stationary phase. |
| Side Reactions during Cleavage: Scavengers used in the cleavage cocktail may not have been completely effective, leading to modification of sensitive residues (e.g., Trp, Met, Cys).[5] | - Ensure an adequate amount and type of scavenger are used during cleavage. For example, dithiothreitol (B142953) (DTT) or dithioethane (DTE) can be used to protect against tert-butyl cation modification.[5] | |
| Guanidinylation of N-terminus: A potential side reaction with uronium-based coupling reagents where the N-terminal amine is guanidinylated. This is more common if excess reagent is used or if activation is slow. | - This side product is often difficult to remove by RP-HPLC due to its positive charge. Ion-exchange chromatography may be an effective orthogonal purification step. For future syntheses, avoid a large excess of this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when purifying a peptide synthesized with this compound?
A1: The impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthesis process itself and include deletion sequences (missing one or more amino acids), truncated sequences (prematurely terminated chains), and incompletely deprotected peptides (still containing side-chain protecting groups).[1][2]
-
Reagent-Related Impurities: These originate from the chemicals used. With this compound, the main byproducts are tetramethylurea and 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) derivatives. These are generally water-soluble and are typically removed during standard workup and purification.[6] You will also have residual scavengers from the cleavage cocktail and trifluoroacetic acid (TFA).[1]
-
Side-Reaction Products: These can include racemized peptides and peptides with modified side chains due to reactions during synthesis or cleavage.[5][7] A potential side reaction with uronium reagents like this compound is the guanidinylation of the N-terminal amine.
Q2: What is the recommended standard method for purifying peptides synthesized with this compound?
A2: The gold standard for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][8][9] This technique separates the peptide and impurities based on their hydrophobicity. A C18 column is the most common choice for the stationary phase, and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (containing 0.1% TFA as an ion-pairing agent) is used for elution.[2][10]
Q3: How does this compound's performance compare to other coupling reagents like HBTU in terms of purification?
A3: this compound is a derivative of HBTU, with a chlorine atom on the benzotriazole (B28993) ring. This makes this compound a more reactive coupling reagent.[11] Its high reactivity can lead to faster and more complete coupling reactions, potentially reducing the formation of deletion and truncated sequences.[12][13] This can simplify the subsequent purification process. Additionally, this compound is highly effective at suppressing racemization, which contributes to a purer final product.[3]
Q4: Can the byproducts of this compound interfere with purification?
A4: The primary byproducts of this compound, like other uronium-based reagents, are generally water-soluble.[6] This property facilitates their removal during the initial workup (e.g., precipitation and washing of the crude peptide) and the early stages of RP-HPLC purification, as they will elute in the void volume with the aqueous mobile phase.[1] However, if the crude peptide is not properly washed, high concentrations of these byproducts could potentially interfere with the binding of the peptide to the column.
Q5: Are there any specific safety considerations for handling this compound and its byproducts?
A5: this compound, like other uronium and phosphonium (B103445) salts, should be handled with care as it is a potentially sensitizing and explosive reagent.[14] It is recommended to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The byproducts are generally less hazardous, but standard laboratory safety practices should always be followed.
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound-Synthesized Peptide
This protocol is a general guideline and should be optimized for each specific peptide.
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. A common starting point is 0.1% TFA in water.[1]
-
For hydrophobic peptides that are difficult to dissolve, a small amount of acetonitrile, formic acid, or DMSO may be required.[1]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is standard.[2] The dimensions will depend on the amount of peptide to be purified.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
-
Chromatographic Method:
-
Flow Rate: Dependent on the column dimensions.
-
Detection: Monitor the elution at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[1]
-
Gradient:
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B. A typical starting gradient is from 5% to 65% B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.[1]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified peptide as a powder.[2]
-
Visualizations
Caption: Workflow from SPPS using this compound to the final pure peptide.
Caption: A logical guide for troubleshooting common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Technical Support Center: TCTU Byproducts and Their Removal
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrachloroterephthaloyl chloride (TCTU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound byproducts and their removal during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound-based syntheses.
Issue 1: Low Yield of Desired Product and Presence of a White Precipitate
Question: I performed a reaction using this compound and an amine in an organic solvent. After the reaction, I have a low yield of my desired product and a significant amount of a white solid that is insoluble in my reaction solvent. What is this precipitate and how can I improve my yield?
Answer:
The white precipitate is likely tetrachloroterephthalic acid (TPA), the hydrolysis byproduct of this compound. This compound is highly reactive and susceptible to hydrolysis by any trace amounts of water in your reagents or solvent.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Use freshly distilled solvents and dry your amine starting material thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Stoichiometry: Use a slight excess of the amine nucleophile to ensure complete consumption of the this compound.
-
Removal of TPA: The TPA byproduct can be removed using the purification methods detailed in the "Experimental Protocols" section below.
Issue 2: Difficulty in Purifying the Desired Product from TPA
Question: I have confirmed the presence of tetrachloroterephthalic acid (TPA) in my crude product mixture. How can I effectively remove it?
Answer:
TPA is a dicarboxylic acid and its properties differ significantly from typical organic products, which allows for several purification strategies. The choice of method will depend on the properties of your desired product.
Troubleshooting Purification:
-
Extraction: If your desired product is soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and TPA is not, you can perform an aqueous basic wash. The TPA will be deprotonated by a weak base (e.g., sodium bicarbonate solution) and dissolve in the aqueous layer as its disodium (B8443419) salt, while your product remains in the organic layer.
-
Recrystallization: If your product and TPA have different solubilities in a particular solvent system, recrystallization can be an effective purification method. TPA is generally poorly soluble in many common organic solvents.[1]
-
Chromatography: If both extraction and recrystallization are ineffective, column chromatography can be used. TPA is a polar compound and will have a strong affinity for a polar stationary phase like silica (B1680970) gel.
Detailed protocols for these methods are provided below.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when using this compound in reactions with nucleophiles?
A1: The most common byproduct is tetrachloroterephthalic acid (TPA), formed from the hydrolysis of this compound by water.[2][3] In reactions with amines, other potential byproducts can include partially reacted this compound (the "half-acid" or mono-amide mono-acid chloride) and over-reacted products if the amine can react at multiple sites.
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a common method. You can spot the reaction mixture alongside your starting materials. The disappearance of the starting amine and the appearance of a new, less polar spot (your product) indicates the reaction is proceeding. TPA is very polar and will likely remain at the baseline on a silica gel TLC plate.
Q3: What analytical techniques can I use to confirm the presence of TPA in my sample?
A3:
-
NMR Spectroscopy: In 1H NMR, the carboxylic acid protons of TPA will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
-
FT-IR Spectroscopy: TPA will show a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm-1) and a strong C=O stretch (around 1700 cm-1).
-
Mass Spectrometry: You can identify the molecular ion peak of TPA.
Q4: Are there any safety precautions I should take when working with this compound and its byproducts?
A4: this compound is a corrosive solid and an acyl chloride, which means it reacts with moisture to produce hydrochloric acid. Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. TPA is also an irritant.
Data Presentation
Table 1: Solubility of Terephthalic Acid (TPA analog) in Various Solvents at 25 °C
| Solvent | Solubility ( g/100 g solvent) |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 |
| N,N-Dimethylformamide (DMF) | 6.7 |
| Water | 0.0017 |
| Methanol | <0.1 |
| Acetone | <0.1 |
Data for terephthalic acid, a close structural analog of tetrachloroterephthalic acid. This data suggests that TPA will have low solubility in common organic solvents.[1][4]
Experimental Protocols
Protocol 1: Removal of Tetrachloroterephthalic Acid (TPA) by Aqueous Extraction
This protocol is suitable for the purification of non-polar to moderately polar organic products that are soluble in a water-immiscible organic solvent.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The TPA will react with the bicarbonate to form the water-soluble disodium salt.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the aqueous wash two more times to ensure complete removal of TPA.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is effective when the desired product and TPA have significantly different solubilities in a chosen solvent or solvent system.
Methodology:
-
Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent will dissolve your desired product at high temperatures but not at low temperatures, while TPA remains either highly soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If TPA is insoluble in the hot solvent, perform a hot filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of your purified product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound to form TPA.
Caption: Decision workflow for this compound byproduct removal.
References
Technical Support Center: TCTU-Mediated Peptide Cyclization
Welcome to the technical support center for TCTU-mediated peptide cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for peptide cyclization?
A1: this compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a uronium-based coupling reagent used to facilitate the formation of amide bonds. In peptide cyclization, it serves as an efficient activating agent for the C-terminal carboxylic acid of a linear peptide, making it susceptible to nucleophilic attack by the N-terminal amine to form a cyclic peptide. Its high reactivity and ability to suppress racemization make it a valuable tool for synthesizing cyclic peptides.[1][2]
Q2: What are the primary advantages of using this compound over other coupling reagents?
A2: this compound offers several advantages, including robust performance in automated solid-phase peptide synthesis (SPPS), high reactivity leading to potentially faster reaction times, and a strong ability to suppress racemization, which is critical for maintaining the biological activity of the final product.[1] It is considered a very efficient coupling reagent, similar in performance to HCTU.[2]
Q3: What are the most common side reactions observed during this compound-mediated cyclization?
A3: The most common side reactions include:
-
Dimerization/Oligomerization: Intermolecular reactions between two or more linear peptide chains instead of the desired intramolecular cyclization. This is often concentration-dependent.[3]
-
Racemization: Loss of stereochemical integrity at the C-terminal amino acid, which can be minimized by this compound but may still occur under non-optimal conditions.[1]
-
Aspartimide Formation: A common side reaction in peptides containing aspartic acid, which can occur under basic conditions.[4]
-
Incomplete Activation/Reaction: Leading to the recovery of unreacted linear peptide.
Troubleshooting Guide
Q4: I am observing very low or no yield of my cyclic peptide. What are the potential causes and solutions?
A4: Low or no yield is a common issue with several potential root causes. Use the following decision tree to diagnose the problem.
References
Validation & Comparative
TCTU vs. COMU: A Comparative Guide to Epimerization in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of the final peptide's purity and stereochemical integrity. Among the plethora of available reagents, TCTU and COMU have emerged as popular choices, each with distinct characteristics that influence their propensity to induce epimerization. This guide provides an objective comparison of this compound and COMU, focusing on their performance in minimizing this critical side reaction, supported by available data and mechanistic insights.
Performance Overview
| Feature | This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) |
| Reagent Class | Aminium Salt | Uronium Salt |
| Leaving Group | 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) |
| Epimerization Potential | Generally low, but can be influenced by base and reaction conditions. As a benzotriazole-based reagent, it may have a higher intrinsic potential for epimerization compared to Oxyma-based reagents. | Consistently reported to have very low epimerization rates.[1][2] The OxymaPure leaving group is designed to suppress racemization.[1] |
| Coupling Efficiency | High coupling efficiency, demonstrated in the synthesis of "difficult" peptides like the Acyl Carrier Protein (65-74) fragment, yielding 87% in one study.[3] | High coupling efficiency, often comparable or superior to HATU, particularly for sterically hindered amino acids and in fragment condensation.[2][4] |
| Byproducts | Benzotriazole-based byproducts, which can have safety concerns (potentially explosive). | Water-soluble byproducts, simplifying purification and considered to have a better safety profile.[4] |
| Base Requirement | Typically requires a tertiary amine base (e.g., DIPEA, NMM). | Can perform efficiently with only one equivalent of base, which can help in reducing epimerization.[1] |
Chemical Structures
Caption: Chemical structures of this compound and COMU coupling reagents.
Mechanistic Considerations in Epimerization
Epimerization in peptide synthesis primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The propensity of a coupling reagent to promote this pathway is a key determinant of its epimerization potential.
Caption: General mechanism of peptide coupling and epimerization.
The key difference between this compound and COMU lies in the nature of the activated intermediate and the byproducts formed. COMU, being an oxyma-based uronium salt, forms a highly reactive O-acylisourea intermediate that rapidly reacts with the incoming amine. The OxymaPure leaving group is a weaker base than the HOBt-derivatives, which is thought to reduce the rate of proton abstraction from the alpha-carbon of the activated amino acid, thus suppressing oxazolone formation. In contrast, aminium salts like this compound can lead to the formation of guanidinium (B1211019) byproducts and the reaction mechanism may provide a greater window of opportunity for the base-catalyzed epimerization to occur.
Experimental Protocols
To empirically compare the epimerization potential of this compound and COMU, a standardized experimental protocol should be followed.
1. Model Peptide Synthesis:
A common method involves the synthesis of a model dipeptide or tripeptide that is known to be susceptible to epimerization. A typical example is the coupling of an Fmoc-protected amino acid to a resin-bound amino acid.
-
Resin: Rink Amide resin (0.5-1.0 mmol/g loading).
-
Amino Acids: Use an easily racemizable amino acid such as Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH as the acylating species.
-
Coupling Conditions:
-
Reagent Stoichiometry: Amino Acid:Coupling Reagent:Base (e.g., 1:1:2).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Reaction Time: Standardized for all experiments (e.g., 1 hour).
-
Temperature: Room temperature.
-
2. Experimental Workflow:
Caption: Workflow for comparing epimerization of this compound and COMU.
3. Analysis of Epimerization:
The extent of epimerization is determined by analyzing the crude peptide by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase column suitable for separating diastereomeric peptides.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA).
-
Detection: UV detection at 214 nm or 220 nm.
-
Quantification: The percentage of epimerization is calculated by integrating the peak areas of the desired (L,L) diastereomer and the epimerized (D,L) diastereomer.
% Epimerization = [Area(D,L) / (Area(L,L) + Area(D,L))] x 100
Conclusion
While direct, quantitative, head-to-head comparisons are scarce, the available evidence and mechanistic understanding strongly suggest that COMU offers a significant advantage over this compound in minimizing epimerization during peptide synthesis . This is attributed to its nature as an oxyma-based uronium salt, which promotes rapid coupling and possesses a leaving group less prone to facilitating the oxazolone formation pathway. For researchers, scientists, and drug development professionals engaged in the synthesis of complex or sensitive peptides where stereochemical purity is paramount, COMU represents a more reliable choice. However, for less demanding syntheses, this compound can still be a viable and effective coupling reagent. The ultimate selection should be guided by the specific requirements of the peptide sequence and the desired level of stereochemical integrity.
References
A Head-to-Head Comparison of TCTU and PyBOP Coupling Reagents in Peptide Synthesis
In the realm of peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the plethora of available reagents, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are two prominent choices utilized by researchers in both academic and industrial settings. This guide provides a comprehensive, data-driven comparison of this compound and PyBOP to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis strategies.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and PyBOP is essential for their effective application in peptide synthesis. The following table summarizes key characteristics of both reagents.
| Property | This compound | PyBOP |
| Full Name | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| CAS Number | 330641-16-2 | 128625-52-5 |
| Molecular Formula | C11H15BClF4N5O | C18H28F6N6OP2 |
| Molecular Weight | 355.53 g/mol | 520.39 g/mol |
| Reagent Type | Uronium/Aminium Salt | Phosphonium Salt |
| Leaving Group | 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 1-hydroxybenzotriazole (HOBt) |
| Solubility | Soluble in DMF (13.5 g/100mL at 5°C, 17.6 g/100mL at 20°C) and other common organic solvents.[1] | Soluble in DMF, DCM, and NMP.[2][3][4] |
| Stability | Solid is stable when stored properly. Solutions in DMF show good stability, suitable for use in automated synthesizers.[1] | Solid is stable. Solutions should be prepared fresh for optimal performance. |
Performance Comparison
While direct head-to-head studies quantifying the performance of this compound against PyBOP are limited in publicly available literature, a comparative analysis can be effectively inferred from studies evaluating their close structural analogs and performance in synthesizing challenging peptide sequences. This compound's performance can be closely correlated with that of its hexafluorophosphate counterpart, HCTU, which is more extensively studied.
Comparative studies involving HCTU and PyBOP consistently demonstrate that HCTU provides superior performance, particularly in terms of reaction speed and efficiency, especially for "difficult" sequences prone to aggregation.[5][6] This enhanced reactivity of HCTU, and by extension this compound, is attributed to the electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring, which makes the 6-Cl-HOBt leaving group more acidic and thus a better leaving group than HOBt.
The following table presents a summary of quantitative data from a comparative study of PyBOP and HCTU in the synthesis of two different peptides, highlighting the impact of the coupling reagent and reaction time on the crude purity of the final product.
| Peptide Sequence | Coupling Time | Crude Purity (%) with PyBOP | Crude Purity (%) with HCTU |
| Acyl Carrier Protein (65-74) | 2 x 1 min | 48.11 | 79.86 |
| 2 x 20 min | 70.27 | 80.52 | |
| β-Amyloid (1-42) | 2 x 1 min | 40.10 | 88.29 |
| 2 x 20 min | 88.54 | 92.11 |
Data sourced from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis.[5][7]
These results indicate that while longer coupling times can significantly improve the performance of PyBOP, HCTU consistently achieves higher crude purities, especially with shorter reaction times. This makes this compound, as a close analog of HCTU, a potentially more efficient choice for rapid synthesis protocols.
In the context of racemization, a critical concern in peptide synthesis, reagents that promote faster coupling reactions generally lead to lower levels of epimerization. The higher reactivity of this compound/HCTU suggests a lower risk of racemization compared to PyBOP.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of coupling reagents. Below are standardized protocols for solid-phase peptide synthesis (SPPS) using this compound and PyBOP.
Solid-Phase Peptide Synthesis Protocol using this compound
This protocol is based on established procedures for HCTU, a closely related and functionally similar coupling reagent.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and this compound (0.5 mmol, 5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid/TCTU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 5-30 minutes. Reaction times can be extended for sterically hindered amino acids.
-
Monitor the coupling reaction using a Kaiser test. A negative result (clear beads) indicates complete coupling.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
5. Repeat Cycle:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final coupling and washing steps, perform a final Fmoc deprotection as described above.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the purified peptide under vacuum.
Solid-Phase Peptide Synthesis Protocol using PyBOP
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.) and PyBOP (0.5 mmol, 5 eq.) in DMF.
-
Add DIPEA (1.0 mmol, 10 eq.) to the amino acid/PyBOP solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Monitor the coupling reaction using a Kaiser test.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
5. Repeat Cycle:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
Follow the same procedure as described in the this compound protocol for final deprotection, cleavage, and purification of the peptide.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanisms of this compound and PyBOP.
References
TCTU in Unnatural Peptide Synthesis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is paramount, especially when incorporating unnatural amino acids. This guide provides a comprehensive comparison of O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TCTU) with other common coupling reagents, focusing on performance with sterically hindered and N-methylated unnatural amino acids. The information presented is supported by available experimental data to facilitate informed decisions in peptide design and synthesis.
The incorporation of unnatural amino acids into peptide chains is a powerful strategy for enhancing therapeutic properties such as proteolytic stability, bioavailability, and conformational rigidity. However, the unique structural features of these amino acids often present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, demanding highly efficient coupling reagents to achieve satisfactory yields and purity while minimizing side reactions like racemization.
This compound, a uronium-based coupling reagent, is the chloro-derivative of the well-established HBTU. Its performance is often compared to its more reactive counterpart, HCTU, as well as other widely used reagents like HATU, COMU, and PyBOP. While direct comparative data for this compound across a broad spectrum of unnatural amino acids is limited in publicly available literature, its efficacy can be inferred from studies on related compounds and general principles of peptide coupling.
Comparative Performance of Coupling Reagents
The selection of an optimal coupling reagent is highly dependent on the specific amino acids being coupled. For sterically hindered and N-methylated amino acids, the reactivity of the coupling reagent is a critical factor in overcoming the steric bulk and achieving efficient acylation.
| Coupling Reagent | Active Ester Formed | General Reactivity for Hindered Couplings | Key Advantages | Potential Disadvantages |
| This compound | 6-Cl-OBt | Moderate to High | Cost-effective compared to HATU | Less reactive than HATU, limited specific data for unnatural amino acids |
| HCTU | 6-Cl-OBt | High | More reactive than HBTU, effective for many difficult couplings[1] | Less effective than HATU for some N-methylated amino acids[2] |
| HATU | OAt | Very High | Considered the gold standard for difficult couplings, including N-methylated and sterically hindered residues[1][2] | Higher cost, potential for guanidinylation side reaction |
| COMU | Oxyma | High | High reactivity comparable to HATU, based on non-explosive OxymaPure[3] | |
| HBTU | OBt | Moderate | Widely used, cost-effective | Generally less effective for sterically hindered couplings compared to HATU/HCTU |
| PyBOP | OBt | Moderate | Good performance for many standard and some hindered couplings |
Performance with Specific Unnatural Amino Acids
N-Methylated Amino Acids
The coupling of N-methylated amino acids is notoriously challenging due to the increased steric hindrance around the secondary amine. This often leads to incomplete couplings and requires more potent activating reagents. While HATU is frequently cited as the reagent of choice for these couplings, HCTU has also been used with success, although it is considered less effective than HATU in some cases.[2] Given that this compound is less reactive than HCTU, it is expected to have lower efficiency in promoting the coupling of N-methylated amino acids. For successful incorporation, longer reaction times, double coupling, or the use of microwave assistance may be necessary.
α,α-Disubstituted Amino Acids
The incorporation of α,α-disubstituted amino acids, such as Aib (α-aminoisobutyric acid), also presents a significant steric challenge. The choice of a highly reactive coupling reagent is crucial to drive these reactions to completion. While specific data for this compound is scarce, studies on other hindered couplings suggest that more potent reagents like HATU or COMU would be more suitable for achieving high yields with α,α-disubstituted amino acids.[1]
Racemization
A critical consideration in peptide synthesis is the suppression of racemization, particularly when coupling activated amino acids. Uronium-based reagents like this compound, which are based on HOBt derivatives (in this case, 6-Cl-HOBt), are generally effective at minimizing racemization.[3] The 6-chloro substituent on the benzotriazole (B28993) ring in this compound is electron-withdrawing, which can enhance the reactivity of the active ester and potentially lead to faster couplings, thereby reducing the time the activated amino acid is susceptible to epimerization. However, for particularly racemization-prone amino acids like histidine and cysteine, the choice of base and reaction conditions is also critical.[4]
Experimental Protocols
The following are general protocols for solid-phase peptide synthesis (SPPS) using this compound and other coupling reagents. These should be optimized for specific peptide sequences and unnatural amino acids.
General SPPS Cycle
The experimental workflow for solid-phase peptide synthesis involves several key steps that are repeated for the addition of each amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
This compound Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. For difficult couplings, extend the reaction time (e.g., 2-4 hours or overnight) or consider double coupling.
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. A negative result indicates a complete reaction.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Coupling Protocol (using HATU as an example)
Follow the same general procedure as for this compound, with the following modifications for the coupling step:
-
Amino Acid Activation (HATU): In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents), HATU (2.9-4.9 equivalents), and an additive like HOAt (3-5 equivalents, optional but recommended for difficult couplings) in DMF. Add DIPEA (6-10 equivalents). Pre-activate for 1-2 minutes.[5]
-
Coupling (HATU): Add the activated amino acid solution to the resin. Agitation time can often be shorter than with this compound due to the higher reactivity of HATU (e.g., 30-60 minutes for standard couplings, longer for very hindered amino acids).
Signaling Pathway of Peptide Bond Formation
The fundamental chemical transformation in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. Coupling reagents facilitate this by activating the carboxyl group, making it more susceptible to nucleophilic attack by the amine.
References
TCTU in Peptide Synthesis: A Comparative Purity Analysis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of the final peptide's purity and overall yield. For researchers, scientists, and professionals in drug development, selecting an optimal reagent is paramount for efficient and reliable synthesis, particularly when dealing with complex or "difficult" peptide sequences. This guide provides an objective comparison of O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TCTU) with other commonly used coupling reagents, supported by experimental data to inform reagent selection for high-purity peptide production.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is primarily assessed by the purity of the crude peptide it produces and the overall yield of the synthesis. Difficult sequences, such as the Acyl Carrier Protein (65-74) fragment (ACP(65-74)), are often used as benchmarks to evaluate reagent performance due to their propensity for aggregation and incomplete coupling.[1]
Experimental data from comparative studies on the synthesis of the ACP(65-74) fragment and other peptides reveal significant differences in the performance of various coupling reagents. This compound and its analogue HCTU, both 6-chloro-HOBt-based reagents, have demonstrated high efficiency.[2][3] In one study, this compound showed a high yield of 87% in the synthesis of ACP(65-74).[2][4] Another comparative study on the synthesis of ACP(65-74) provided crude purity data for several activators at different coupling times, highlighting the superior performance of HATU and HCTU, especially with shorter reaction times.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of this compound and other common coupling reagents in the synthesis of the difficult ACP(65-74) sequence.
Table 1: Yield Comparison of Coupling Reagents in the Synthesis of ACP(65-74)
| Coupling Reagent | Yield (%) |
| This compound | 87 |
| TBTU | Lower than this compound |
Source: BenchChem, 2025.[4]
Table 2: Crude Purity Comparison of Coupling Reagents in the Synthesis of ACP(65-74)
| Coupling Reagent | Crude Purity (%) with 2x1 min Coupling | Crude Purity (%) with 2x20 min Coupling |
| HATU | 83.63 | 79.91 |
| HCTU | Not specified in this study | 80.52 |
| PyBOP | 48.11 | 70.27 |
Source: Luxembourg Bio Technologies, 2011.[5]
While direct, side-by-side crude purity percentages for this compound were not available in the reviewed literature, studies have indicated that new chlorine-containing reagents like this compound are effective in synthesizing difficult peptide sequences.[2] The primary byproduct in the synthesis of ACP(65-74) is often a deletion peptide, and the use of this compound has been shown to decrease the formation of such byproducts, implying a higher purity of the target peptide.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are representative methodologies for performing a comparative peptide synthesis and for analyzing the resulting product for purity.
Protocol 1: Comparative Solid-Phase Peptide Synthesis (SPPS) of ACP(65-74)
This protocol outlines a general procedure for synthesizing the ACP(65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) using different coupling reagents for comparison.
-
Resin Swelling: Swell a Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Iterative Cycle):
-
Pre-activation (for aminium/uronium reagents): In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of the coupling reagent (this compound, HATU, HCTU, or PyBOP) in DMF. Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIPEA). Allow to pre-activate for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for the desired coupling time (e.g., 2x1 minute or 2x20 minutes for comparative studies).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.[4]
Protocol 2: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the analysis of the crude peptide to determine its purity.
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, typically 0.1% TFA in a water/acetonitrile mixture.
-
Chromatographic Conditions: [4]
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and its impurities (e.g., 5% to 95% B over 30-60 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general iterative workflow of solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Activation Mechanism of this compound
This compound, like other uronium/aminium-based coupling reagents, activates the carboxylic acid of an amino acid by forming a highly reactive active ester. This facilitates nucleophilic attack by the free amine of the growing peptide chain.
Caption: Activation of a carboxylic acid by this compound to form a reactive ester.
Conclusion
The selection of a coupling reagent is a critical decision in peptide synthesis that directly influences the purity and yield of the final product. The available data suggests that this compound is a highly efficient coupling reagent, providing excellent yields, particularly for challenging sequences like ACP(65-74). While direct quantitative comparisons of crude purity with reagents like HATU and HCTU are not extensively documented in the literature, the observed reduction in byproducts with this compound indicates a favorable purity profile. For routine syntheses, a variety of reagents may be suitable, but for difficult sequences or when high purity is paramount, the use of advanced and highly efficient reagents such as this compound, HCTU, and HATU is well-justified. Researchers should consider conducting small-scale pilot experiments to determine the optimal coupling conditions for their specific peptide synthesis.
References
A Comparative Guide to TCTU and its Alternatives for Amidation Reactions: A Mass Spectrometry Perspective
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and other amidated molecules, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the overall success of a synthetic strategy. This guide provides an objective comparison of 2,4,6-trichloro-1,3,5-triazine (TCTU) with other commonly employed coupling reagents, focusing on the analysis of reaction products by mass spectrometry. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate reagent for specific applications.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is paramount, directly impacting the yield and purity of the desired product. A key benchmark for evaluating coupling reagents is the synthesis of "difficult sequences," such as the 65-74 fragment of the Acyl Carrier Protein (ACP), which is prone to aggregation and side reactions during synthesis.
A comparative study on the synthesis of the ACP(65-74) fragment revealed that this compound provides a superior yield compared to several other common coupling reagents.[1] While HATU and HCTU are generally regarded as highly efficient, this compound, a chlorotriazine-based reagent, demonstrates excellent performance in this challenging synthesis.
| Coupling Reagent | Chemical Name | Class | Yield of ACP(65-74) (%)[1] |
| This compound | 2,4,6-trichloro-1,3,5-triazine | Triazine | 87 |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Not specified in this study, but generally high |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium Salt | Lower than this compound |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Not specified in this study, but generally high |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) Salt | Lower than this compound |
| TBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate | Aminium Salt | Lower than this compound |
Table 1: Comparison of Coupling Reagent Efficiency in the Synthesis of ACP(65-74).
Beyond yield, the purity of the crude product is a critical factor, influencing the ease of purification and the reliability of subsequent biological assays. Mass spectrometry is an indispensable tool for assessing purity and identifying side products.
| Coupling Reagent | Common Side Products Detectable by Mass Spectrometry | Notes |
| This compound | Unreacted starting materials, deletion sequences (in peptide synthesis). | Generally provides clean reaction profiles. |
| HATU | Guanidinylation of the N-terminus, deletion sequences.[2][3][4] | Highly efficient but can lead to a characteristic +98 Da modification on the N-terminal amine.[2] |
| HBTU | Guanidinylation of the N-terminus, deletion sequences, racemization.[3][4][5] | More prone to side reactions compared to HATU, particularly guanidinylation.[3][5] |
| HCTU | Guanidinylation of the N-terminus, deletion sequences. | Similar performance to HATU, often with high purity. |
| PyBOP | Difficult-to-remove byproducts derived from the phosphonium core. | Avoids guanidinylation side reactions.[6] |
| TBTU | Guanidinylation of the N-terminus, deletion sequences. | Similar to HBTU. |
Table 2: Common Side Products Associated with Different Coupling Reagents.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of ACP(65-74) using this compound
This protocol is a representative procedure for the manual solid-phase synthesis of the Acyl Carrier Protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound (2,4,6-trichloro-1,3,5-triazine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and this compound (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the amino acid/TCTU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative method (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the ACP(65-74) sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide.
Protocol for LC-MS Analysis of Crude Peptide
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Materials:
-
Crude peptide sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
-
Mass Spectrometry Analysis:
-
Ionize the eluting peptides using Electrospray Ionization (ESI) in positive ion mode.
-
Acquire mass spectra over a relevant m/z range (e.g., 400-2000 m/z).
-
Perform tandem MS (MS/MS) on the major peaks to confirm the peptide sequence and identify any impurities.
-
-
Data Analysis:
-
Process the raw data to identify the mass of the main product and any side products.
-
Compare the experimental mass to the theoretical mass of the target peptide.
-
Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.
-
Quantify the relative abundance of the main product and impurities based on their peak areas in the chromatogram.
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) followed by LC-MS analysis.
This compound and its alternatives are frequently employed in the synthesis of bioactive molecules that target key signaling pathways in drug discovery. One such critical area is the development of kinase inhibitors. Kinases are key regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7][8][9]
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
The selection of a coupling reagent is a multifaceted decision that requires careful consideration of yield, purity, cost, and the specific requirements of the synthetic target. This compound has demonstrated high efficiency in the synthesis of challenging peptide sequences, offering a potent alternative to more commonly used aminium salts. Mass spectrometry is an essential analytical tool for the objective comparison of coupling reagents, providing detailed insights into product purity and the formation of side products. By combining robust synthetic methodologies with thorough mass spectrometric analysis, researchers can optimize their synthetic strategies and accelerate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
TCTU in Peptide Synthesis: A Comparative Guide to Solvent System Effectiveness
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent and solvent system is paramount to achieving high yields, purity, and stereochemical integrity. This guide provides a detailed comparison of the effectiveness of O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TCTU) in various solvent systems, alongside a comparative analysis with other common coupling reagents.
This compound is a highly efficient uronium-based coupling reagent frequently employed in solid-phase peptide synthesis (SPPS). Its performance, however, is intrinsically linked to the solvent in which the coupling reaction is performed. This guide synthesizes available data to provide a clear comparison of this compound's efficacy in different solvents and against alternative reagents.
Comparative Performance of this compound in Different Solvent Systems
The choice of solvent in peptide synthesis significantly impacts resin swelling, reagent solubility, and the kinetics of the coupling reaction. While direct, comprehensive comparative studies on this compound across a wide range of solvents are limited, data from studies on its close analog, HCTU, and general principles of peptide chemistry allow for an informed evaluation.
Key Performance Indicators:
-
Coupling Efficiency and Yield: The ability of the reagent to drive the reaction to completion, resulting in a high yield of the desired peptide.
-
Purity: The percentage of the target peptide in the crude product, with fewer deletion or side-product sequences.
-
Racemization: The degree of epimerization of the chiral amino acid during the coupling reaction, which can significantly impact the biological activity of the final peptide.
Table 1: Qualitative Comparison of this compound Performance in Common Peptide Synthesis Solvents
| Solvent System | Coupling Efficiency | Purity | Racemization | Key Considerations |
| N,N-Dimethylformamide (DMF) | High | High | Low | The most commonly used and well-documented solvent for this compound and other uronium reagents. Provides good solvation for both the resin and reagents. |
| N-Methyl-2-pyrrolidone (NMP) | High | High | Low | Often considered a superior solvent to DMF due to its higher polarity and better solvating properties, which can be beneficial for aggregating sequences.[1] |
| Dichloromethane (DCM) | Moderate | Moderate | Variable | Less commonly used for coupling with uronium reagents in modern Fmoc-SPPS due to poorer resin swelling and reagent solubility compared to DMF and NMP.[1] Can be used in mixtures. |
| Dimethyl Sulfoxide (DMSO) | High | High | Low | Often used as a co-solvent with DMF, particularly for "difficult" or hydrophobic sequences, to disrupt aggregation and improve coupling efficiency. |
| "Green" Solvents (e.g., 2-MeTHF) | Promising | Variable | Data Limited | Emerging alternatives to DMF and NMP with better safety profiles.[2] Performance is highly sequence-dependent and may require more optimization. |
Comparison with Alternative Coupling Reagents
This compound's performance is best understood in the context of other commonly used coupling reagents.
Table 2: Comparative Performance of this compound and Alternative Coupling Reagents
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Racemization Suppression | Key Advantages |
| This compound | O-(6-Cl-OBt) Ester | High | Good | Efficient and cost-effective for routine and difficult couplings. |
| HATU | OAt Ester | Very High | Excellent | Generally considered one of the most efficient reagents, especially for hindered amino acids and to minimize racemization.[3][4] |
| HBTU | OBt Ester | High | Good | A widely used, cost-effective standard reagent.[3] |
| COMU | Oxyma Ester | Very High | Excellent | High reactivity comparable to HATU, with the advantage of non-explosive byproducts.[5] |
Experimental Protocols
The following protocols provide a general framework for solid-phase peptide synthesis using this compound. Researchers should optimize these protocols based on the specific peptide sequence and scale of the synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This workflow outlines the key steps in adding a single amino acid to a growing peptide chain on a solid support.
Detailed Protocol for this compound-Mediated Amino Acid Coupling
Materials:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
This compound (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
Solvent: Anhydrous DMF, NMP, or other selected solvent
Procedure:
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in the chosen solvent (e.g., DMF) for at least 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in the solvent. Add the base to the activation mixture. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: After the coupling is complete (negative Kaiser test), thoroughly wash the resin with the solvent to remove excess reagents and byproducts.
Signaling Pathways and Logical Relationships
The mechanism of action for uronium-based coupling reagents like this compound involves the formation of a highly reactive active ester intermediate.
References
TCTU in Peptide Synthesis: A Comparative Guide to Racemization with Sensitive Amino Acids
For researchers, scientists, and drug development professionals, minimizing racemization during peptide synthesis is paramount to ensure the desired biological activity and purity of the final product. This guide provides an objective comparison of the performance of TCTU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in coupling sensitive amino acids, with a focus on racemization, benchmarked against other common coupling reagents.
The choice of coupling reagent is a critical factor that directly influences the stereochemical integrity of the resulting peptide. Sensitive amino acids, such as histidine and cysteine, are particularly prone to racemization during the activation of their carboxyl group. This compound, a uronium-based coupling reagent, is often considered for its efficiency. This guide presents available data to help researchers make informed decisions.
Performance Comparison of Coupling Reagents
While direct quantitative racemization data for this compound with sensitive amino acids is limited in publicly available literature, its performance is reported to be similar to that of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), with the counterion having no significant effect on the degree of racemization.[1] TBTU is recognized as an efficient peptide coupling reagent with low levels of racemization.[2][3][4]
To provide a comprehensive overview, the following table summarizes racemization data for various commonly used coupling reagents. It is important to note that racemization levels can be influenced by several factors, including the specific amino acid, the base used, reaction time, and temperature.
| Coupling Reagent | Sensitive Amino Acid | % Racemization (Epimer Formation) | Notes |
| TBTU | N-Acetyl-L-phenylalanine | Varies with base (e.g., higher with strong bases like DIPEA) | Can be reduced by using a weaker base like pyridine.[5] |
| HBTU | Fmoc-His(Trt)-OH | ~5-10% | A commonly used benchmark reagent. |
| HATU | Fmoc-His(Trt)-OH | <2% | Generally shows lower racemization than HBTU.[6] |
| COMU | Fmoc-His(Trt)-OH | <1% | Known for its high efficiency and low racemization.[6] |
| HCTU | Not specified | Reduced rates compared to BOP | Considered an efficient coupling reagent with good racemization suppression.[7] |
Key Observations:
-
Uronium/aminium salt reagents based on HOAt (e.g., HATU) and Oxyma (e.g., COMU) generally exhibit superior performance in suppressing racemization compared to HOBt-based reagents like HBTU.[6]
-
The choice of base plays a crucial role in the extent of racemization. Stronger bases can lead to higher levels of epimerization.[5]
-
For sensitive amino acids like histidine and cysteine, specific strategies such as side-chain protection and the use of appropriate additives can further minimize racemization.[8]
Experimental Protocols
A detailed methodology for assessing the degree of racemization is crucial for evaluating the performance of any coupling reagent. The following is a generalized protocol for the synthesis of a model dipeptide and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Protocol: Racemization Analysis of a Model Dipeptide
1. Materials:
- Fmoc-protected sensitive amino acid (e.g., Fmoc-L-His(Trt)-OH, Fmoc-L-Cys(Trt)-OH)
- Amino acid ester (e.g., H-Phe-OMe·HCl)
- Coupling reagent (this compound and others for comparison)
- Base (e.g., Diisopropylethylamine - DIPEA, N-Methylmorpholine - NMM)
- Solvent (e.g., N,N-Dimethylformamide - DMF)
- HPLC grade solvents (Acetonitrile, Water)
- Trifluoroacetic acid (TFA)
- Diastereomeric peptide standards (if available)
2. Dipeptide Synthesis: a. Dissolve the Fmoc-protected sensitive amino acid (1.0 eq) in DMF. b. Add the coupling reagent (1.0 eq) and the base (2.0 eq). c. Stir the mixture for a pre-activation time of 5-10 minutes at room temperature. d. Add the amino acid ester (1.0 eq) to the solution. e. Allow the reaction to proceed for 2-4 hours at room temperature. f. Quench the reaction by adding water. g. Extract the peptide with an organic solvent (e.g., Ethyl Acetate). h. Wash the organic layer with a mild acid, a mild base, and brine. i. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
3. Sample Preparation for HPLC Analysis: a. Deprotect the Fmoc group from the crude dipeptide using a solution of 20% piperidine (B6355638) in DMF. b. After deprotection is complete (monitored by TLC or LC-MS), remove the piperidine and DMF under vacuum. c. Dissolve the residue in the HPLC mobile phase.
4. HPLC Analysis: a. Column: Chiral stationary phase column suitable for separating peptide diastereomers. b. Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA is commonly used. c. Detection: UV at 220 nm. d. Analysis: Inject the prepared sample and the diastereomeric standards (if available). The percentage of the undesired diastereomer (epimer) is calculated from the peak areas in the chromatogram.
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams have been generated.
Caption: Mechanism of racemization during peptide coupling.
Caption: Workflow for racemization analysis of coupling reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. apexbt.com [apexbt.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
A Comparative Guide to TCTU-Mediated Couplings for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a coupling reagent is a pivotal decision in peptide synthesis, directly influencing reaction speed, efficiency, and the stereochemical integrity of the final peptide. This guide provides a comparative analysis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) against other commonly employed uronium-based coupling reagents: HATU, HBTU, and HCTU. By presenting available kinetic data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make an informed choice of coupling reagent for their specific synthetic challenges.
Data Presentation: A Comparative Look at Coupling Reagent Kinetics
Direct quantitative kinetic comparisons of coupling reagents under identical conditions are not always readily available in the literature. However, studies on specialized systems, such as the formation of aza-peptide bonds, can provide valuable insights into the relative reactivity of these reagents. The following table summarizes kinetic data from a comparative study on aza-peptide synthesis and provides a qualitative comparison for standard peptide bond formation based on established literature.
Table 1: Comparative Kinetic Data of Common Coupling Reagents in Aza-Peptide Synthesis
| Reagent | Leaving Group | Observed Rate Constant (k_obs, min⁻¹) at 25°C | Half-life (t½, min) at 25°C | Final Yield (%) |
| HATU | HOAt | 0.017 ± 0.001 | ~40 | 93 ± 1 |
| HCTU | 6-Cl-HOBt | 0.017 ± 0.002 | ~40 | 55 ± 5 |
| TBTU | HOBt | 0.004 ± 0.001 | ~150 | 69 ± 5 |
Data adapted from a study on the synthesis of the model aza-peptide H-Ala-AzAla-Phe-NH₂. While not representative of all peptide couplings, this provides a quantitative basis for comparing reagent reactivity.[1]
Table 2: Qualitative Performance Comparison for Standard Peptide Synthesis
| Reagent | Relative Reactivity | Propensity for Racemization | Key Advantages |
| This compound | High | Low | High efficiency, fast reaction times, cost-effective alternative to HATU.[2] |
| HATU | Very High | Very Low | Considered one of the most efficient reagents, especially for sterically hindered amino acids and difficult sequences.[3] |
| HBTU | Medium-High | Low | A widely used and cost-effective standard reagent. |
| HCTU | High | Low | More reactive than HBTU due to the electron-withdrawing chloro group.[3] |
Mechanistic Insights and Experimental Workflows
The efficiency of uronium-based coupling reagents like this compound stems from their ability to rapidly activate a carboxylic acid, forming a highly reactive ester intermediate that is susceptible to nucleophilic attack by the amine component of the incoming amino acid.
Caption: General mechanism of this compound-mediated peptide bond formation.
A typical workflow for comparing the kinetics of different coupling reagents involves monitoring the reaction progress over time using analytical techniques such as NMR or HPLC.
Caption: Experimental workflow for comparative kinetic studies.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies of peptide coupling reactions.
Protocol 1: Monitoring Coupling Kinetics using NMR Spectroscopy
This protocol is adapted from the "cleave and analyze" approach for solid-phase peptide synthesis (SPPS), which allows for the precise quantification of reaction conversion.
1. Materials and Reagents:
- Resin-bound peptide with a free N-terminal amine.
- Fmoc-protected amino acid.
- Coupling reagent (this compound, HATU, HBTU, or HCTU).
- N,N-Diisopropylethylamine (DIPEA).
- Deuterated N,N-dimethylformamide (DMF-d7).
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
- NMR spectrometer.
- Internal standard (e.g., TMS).
2. Procedure:
- Reaction Setup: In separate reaction vessels for each coupling reagent, swell the resin-bound peptide in DMF-d7.
- Pre-activation: In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in DMF-d7. Add DIPEA and allow for a brief pre-activation period (typically 1-2 minutes).
- Initiate Coupling: Add the pre-activated amino acid solution to the resin.
- Time-course Sampling: At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small sample of the resin.
- Quenching and Washing: Immediately quench the reaction in the withdrawn sample by washing thoroughly with DMF to remove unreacted reagents.
- Cleavage: Treat the resin sample with the cleavage cocktail to cleave the peptide from the solid support.
- NMR Analysis: Dissolve the cleaved peptide in a suitable deuterated solvent containing an internal standard. Acquire a ¹H NMR spectrum.
- Data Analysis: Determine the extent of reaction by integrating the signals corresponding to the starting material (free N-terminal) and the product (coupled peptide). The relative integrals will provide the conversion at each time point. Plot conversion versus time to determine the reaction kinetics.
Protocol 2: Monitoring Coupling Kinetics using HPLC
This protocol is suitable for both solid-phase and solution-phase synthesis and relies on separating and quantifying reactants and products.
1. Materials and Reagents:
- Starting materials (N-protected amino acid and amine component).
- Coupling reagent (this compound, HATU, HBTU, or HCTU).
- DIPEA.
- Reaction solvent (e.g., DMF, NMP).
- Quenching solution (e.g., dilute acid).
- HPLC system with a suitable column (e.g., C18).
- Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% TFA).
2. Procedure:
- Reaction Setup: Dissolve the N-protected amino acid and the amine component in the reaction solvent.
- Initiate Coupling: Add the coupling reagent and DIPEA to initiate the reaction.
- Time-course Sampling: At specific time intervals, withdraw a small aliquot of the reaction mixture.
- Quenching: Immediately quench the reaction in the aliquot by diluting it with the quenching solution.
- HPLC Analysis: Inject the quenched sample into the HPLC system. Develop a gradient method that effectively separates the starting materials from the product.
- Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion at each time point. Plot the concentration of the product or the disappearance of the starting material against time to determine the reaction rate.
Conclusion
This compound emerges as a highly efficient coupling reagent, offering a favorable balance of reactivity, suppression of racemization, and cost-effectiveness. Qualitative assessments consistently place its reactivity on par with HCTU, making it a superior choice to the more traditional HBTU and a viable alternative to the more expensive HATU. For researchers engaged in routine peptide synthesis, this compound provides a robust and reliable option. In cases of particularly challenging sequences, such as those involving sterically hindered amino acids, a preliminary kinetic analysis using the protocols outlined in this guide can be invaluable for selecting the optimal coupling reagent and reaction conditions to maximize yield and purity.
References
TCTU in Peptide Chemistry: A Comparative Guide to a High-Performance Coupling Reagent
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly when dealing with complex and sterically hindered sequences. Among the array of available options, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) has emerged as a highly efficient and versatile reagent. This guide provides a comprehensive literature review of this compound's applications in peptide chemistry, offering a comparative analysis against other common coupling reagents, supported by experimental data.
Performance Comparison of Coupling Reagents
This compound belongs to the family of uronium/aminium salt-based coupling reagents and is distinguished by the presence of the 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety. This structural feature enhances its reactivity, making it a superior choice for challenging peptide syntheses.[1]
Coupling Efficiency
The primary measure of a coupling reagent's effectiveness is its ability to promote the formation of peptide bonds, reflected in the overall yield of the desired peptide. This compound has demonstrated exceptional performance in the synthesis of "difficult" peptide sequences, which are prone to aggregation and incomplete coupling reactions. A notable example is the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard model for evaluating coupling reagent efficacy.[2]
| Coupling Reagent | Reagent Type | Yield of ACP(65-74) (%) |
| This compound | Uronium Salt (6-Cl-HOBt based) | 87 |
| HCTU | Uronium Salt (6-Cl-HOBt based) | 81 |
| HATU | Uronium Salt (HOAt based) | 71 |
| TBTU | Uronium Salt (HOBt based) | 65 |
| PyBOP | Phosphonium (B103445) Salt (HOBt based) | 58 |
Data sourced from a comparative study on the synthesis of the ACP(65-74) fragment.[2]
The data clearly indicates that this compound provides the highest yield in the synthesis of this challenging peptide sequence, outperforming other commonly used aminium and phosphonium salt-based reagents.[2]
Racemization Suppression
Reaction Times
The speed of the coupling reaction is another important parameter, especially in automated solid-phase peptide synthesis (SPPS). Faster reaction times lead to higher throughput and can also help to minimize side reactions. In the synthesis of cyclic RGD peptides, this compound, along with HCTU, demonstrated significantly faster cyclization times compared to TBTU. High cyclization yields were achieved with this compound and HCTU in just 45 minutes, whereas TBTU required 3 hours to achieve a lower yield.
Experimental Protocols
The following is a general experimental protocol for solid-phase peptide synthesis (SPPS) using this compound as the coupling reagent. This protocol is based on standard Fmoc/tBu chemistry and can be adapted for both manual and automated synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The reaction progress can be monitored using a Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide sequence is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dissolve in a suitable solvent for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Peptide Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in peptide synthesis.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation of a carboxylic acid with this compound to form an active ester.
Applications in Drug Discovery and Development
The synthesis of complex peptides, including those with multiple disulfide bridges, cyclic structures, and hydrophobic sequences, is a common challenge in the development of peptide-based therapeutics. The high reactivity and efficiency of this compound make it a valuable tool for overcoming these synthetic hurdles. Its superior performance in the synthesis of difficult sequences and in promoting efficient cyclization is particularly relevant for the development of novel peptide drugs, which often rely on conformational constraints to enhance their biological activity and stability. While direct citations of this compound in the synthesis of specific, commercially available peptide drugs were not prominent in the reviewed literature, its demonstrated capabilities position it as a powerful reagent for both academic research and industrial production in the field of drug discovery.
Conclusion
This compound stands out as a high-performance coupling reagent in peptide chemistry. Its key advantages include superior coupling efficiency, leading to higher peptide yields, particularly in the synthesis of difficult sequences, and rapid reaction times, which are beneficial for both manual and automated synthesis. The presence of the 6-Cl-HOBt moiety contributes to its high reactivity and its ability to suppress racemization. For researchers, scientists, and drug development professionals, this compound represents a powerful and reliable option for the efficient synthesis of a wide range of peptides, from simple sequences to complex therapeutic candidates.
References
- 1. Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exenatide and liraglutide: different approaches to develop GLP-1 receptor agonists (incretin mimetics)--preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TCTU: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. this compound, a widely used coupling reagent in peptide synthesis, requires careful management from acquisition to disposal due to its chemical properties and potential hazards.[1][2] This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage this compound waste.
Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound is an off-white to white crystalline powder with a high melting point, indicating stability under moderate thermal conditions.[1]
| Identifier | Value |
| CAS Number | 330641-16-2 |
| Molecular Formula | C11H15BClF4N5O |
| Molecular Weight | 355.53 g/mol |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 201-205 °C |
This table summarizes key identifiers and physical properties of this compound.[1][3][4]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its associated hazards. This compound is classified as a flammable solid and is harmful if swallowed.[5] Upon decomposition, it can release hazardous substances including oxides of carbon (CO, CO2), oxides of nitrogen (NOx), hydrogen chloride gas, hydrogen fluoride, and boron compounds.[5][6]
To mitigate risks, the following personal protective equipment (PPE) should be worn at all times when handling this compound:
-
Eye/Face Protection: Safety glasses and a face shield are essential to protect against splashes and dust.[5]
-
Skin Protection: Chemical-resistant gloves and a lab coat or complete suit protecting against chemicals are required.[5] Gloves must be inspected before use and disposed of properly after handling.[5]
-
Respiratory Protection: In environments where dust formation is possible, appropriate respiratory protection should be used.[5]
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[5] Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated PPE (gloves, etc.), weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate," and the CAS number "330641-16-2." The specific hazards (e.g., "Flammable," "Toxic") should also be clearly indicated.
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed and approved waste disposal contractor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. innospk.com [innospk.com]
- 2. 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate | 330641-16-2 | FT15566 [biosynth.com]
- 3. This compound | CAS#:330641-16-2 | Chemsrc [chemsrc.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling TCTU
For Researchers, Scientists, and Drug Development Professionals: Your Guide to the Safe Handling of TCTU
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (this compound). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that causes skin irritation and serious eye irritation[1]. As with other uronium-type coupling reagents, there is a potential for respiratory and dermal sensitization[2]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | PPE Specification | Reasoning |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation[1]. |
| Hands | Nitrile gloves (minimum 8 mil thickness), double-gloved. | Provides a barrier against skin contact, which can cause irritation[1]. Nitrile offers good resistance to a range of chemicals. |
| Body | Chemical-resistant lab coat. | Protects skin from accidental spills and contamination. |
| Respiratory | NIOSH-approved N95 or higher-rated particulate respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
Experimental Protocols: Step-by-Step Guidance
Handling and Use of this compound
Objective: To safely weigh and dispense this compound for experimental use.
Methodology:
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible[1].
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the designated area.
-
Don the appropriate PPE as specified in Table 1.
-
-
Weighing and Dispensing (in a Chemical Fume Hood):
-
Place a calibrated analytical balance inside the fume hood.
-
Carefully open the this compound container, avoiding the creation of dust.
-
Use a clean, dry spatula to transfer the desired amount of this compound to a weigh boat.
-
Securely close the this compound container immediately after dispensing.
-
Transfer the weighed this compound to the reaction vessel within the fume hood.
-
-
Post-Handling:
-
Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol), followed by a mild detergent and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Spill Response
Objective: To safely manage and clean up a this compound spill.
Methodology:
-
Immediate Actions:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is outside a fume hood, evacuate the area if there is a risk of airborne dust.
-
-
Spill Cleanup:
-
Wear the appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the spilled material and absorbent into a designated hazardous waste container[1]. Avoid creating dust.
-
For liquid spills (this compound in solution), absorb with a chemical-absorbent pad.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Disposal Plan
Waste Management
Objective: To properly collect, label, and dispose of this compound waste.
Methodology:
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste. Do not attempt to neutralize it without specific EHS guidance.
-
Solutions containing this compound should be collected in a compatible, sealed, and labeled liquid hazardous waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate".
-
Indicate the primary hazards (Irritant).
-
-
Storage and Disposal:
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup and disposal through your institution's EHS office, following all local, regional, and national regulations[1].
-
Table 2: this compound Waste Disposal Summary
| Waste Type | Container | Disposal Procedure |
| Solid Waste (contaminated) | Labeled, sealed, plastic-lined container. | Collect in a designated hazardous waste container for EHS pickup. |
| Unused this compound | Original or compatible, sealed container. | Dispose of as hazardous chemical waste via EHS. |
| Liquid Waste (solutions) | Labeled, sealed, chemical-resistant container. | Collect in a designated liquid hazardous waste container for EHS pickup. |
Visual Guides
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Disposal Pathway for this compound Waste
Caption: Decision pathway for the disposal of this compound waste.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
